H-D-Cys(Bzl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-3-benzylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to S-benzyl-D-cysteine (H-D-Cys(Bzl)-OH)
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of S-benzyl-D-cysteine, a crucial building block for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
S-benzyl-D-cysteine, denoted as H-D-Cys(Bzl)-OH, is a derivative of the amino acid D-cysteine where the thiol group is protected by a benzyl group. This protection imparts specific stability and reactivity characteristics that are highly valuable in peptide synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of S-benzyl-D-cysteine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂S | PubChem[1] |
| Molecular Weight | 211.28 g/mol | PubChem[1] |
| Melting Point | 215-217 °C (decomposes) | ChemicalBook[2] |
| Appearance | White to off-white powder | Sigma-Aldrich |
| Solubility | Information not widely available, requires specific solvent selection for stock solutions. | GlpBio[3] |
| LogP | 2.10 | Chemsrc |
| PSA (Polar Surface Area) | 88.62 Ų | Chemsrc |
| Refractive Index | 1.609 | Chemsrc |
Structural Information
The chemical structure of this compound is characterized by a D-cysteine core with a benzyl group attached to the sulfur atom.
Caption: Chemical Structure of this compound
Role in Peptide Synthesis
This compound is primarily utilized in peptide synthesis, where the S-benzyl group serves as a robust protecting group for the cysteine thiol.
Orthogonal Protection Strategy
The key advantage of the S-benzyl protecting group lies in its stability under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This stability makes it orthogonal to many other protecting groups used in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). While most side-chain protecting groups are cleaved by TFA during the final cleavage of the peptide from the resin, the S-benzyl group remains intact.
This characteristic is particularly valuable in the synthesis of complex peptides with multiple disulfide bonds. It allows for a selective deprotection and oxidation of other cysteine residues, while the S-benzyl protected cysteine is reserved for a subsequent, specific deprotection step.
Caption: Orthogonal Protection Workflow
Deprotection
Complete removal of the S-benzyl group requires harsh acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These conditions can potentially lead to the degradation of sensitive amino acid residues within the peptide sequence, a factor that must be carefully considered during synthesis planning.
Experimental Protocols
General Synthetic Approach (Illustrative, not a detailed protocol):
-
Starting Materials: D-cysteine, a benzyl halide (e.g., benzyl bromide), a base, and a suitable solvent.
-
Reaction: The thiol group of D-cysteine acts as a nucleophile, attacking the benzyl halide in the presence of a base to neutralize the generated acid.
-
Work-up and Purification: The reaction mixture is typically worked up to remove unreacted starting materials and byproducts. Purification is often achieved through recrystallization or chromatography.
Note: The specific reaction conditions, including temperature, reaction time, and choice of base and solvent, would need to be optimized for efficient synthesis.
Safety and Handling
S-benzyl-D-cysteine should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. In case of dust formation, use a suitable respirator.
-
Handling: Avoid contact with skin and eyes. Wash thoroughly after handling. Minimize dust generation and accumulation.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.
Spectroscopic Data
While specific spectroscopic data for the D-enantiomer is not extensively published, data for the L-enantiomer (S-benzyl-L-cysteine) is available and provides a reference.
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded for S-benzyl-L-cysteine.
-
Raman Spectroscopy: FT-Raman spectra are also available for the L-enantiomer.
Researchers working with this compound would typically perform their own analytical characterization, including NMR, IR, and mass spectrometry, to confirm the identity and purity of the compound.
References
Physicochemical Properties of S-benzyl-D-cysteine
An In-depth Technical Guide on the Core Solubility and Stability of S-benzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of S-benzyl-D-cysteine and its closely related analogues. Due to the limited availability of direct quantitative data for S-benzyl-D-cysteine, this guide incorporates representative data from analogues such as S-benzyl-L-cysteine and N-acetyl-S-benzyl-cysteine to provide a broader understanding of its physicochemical properties. The information is intended to support research, development, and formulation activities.
S-benzyl-D-cysteine is an amino acid derivative utilized in biochemical and medicinal chemistry research.[1] Its unique thiol group, protected by a benzyl group, makes it a valuable building block in peptide synthesis and protein engineering.[1]
Table 1: and Related Analogues
| Property | S-benzyl-D-cysteine | S-benzyl-L-cysteine | N-acetyl-S-benzyl-L-cysteine |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₂S[1] | C₁₀H₁₃NO₂S[2] | C₁₂H₁₅NO₃S[3] |
| Molecular Weight | 211.3 g/mol | 211.28 g/mol | 253.32 g/mol |
| Appearance | Crystalline | White to off-white powder | White to yellow crystalline powder |
| Melting Point | 209 - 211 °C | 214 °C (decomposes) | 162 - 163 °C |
| Optical Rotation | [a]²⁰/D = -26 ± 1º (c=1.024 in 1N NaOH) | [a]²⁰/D = +23º (c=2 in 1M NaOH) | Not specified |
| Purity | ≥ 99% (HPLC) | 97% | >98.0% (HPLC) |
Solubility Data
A study determining the solubility of L-cysteine using a gravimetric method in various solvents at different temperatures provides the following representative data.
Table 2: Representative Solubility of L-Cysteine in Various Solvents (mole fraction x10³)
| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |
|---|---|---|---|---|---|
| Water | 21.05 | 24.31 | 28.10 | 32.50 | 37.64 |
| Methanol | 1.83 | 2.21 | 2.66 | 3.19 | 3.82 |
| Ethanol | 0.81 | 0.99 | 1.21 | 1.47 | 1.77 |
| n-Propanol | 0.49 | 0.60 | 0.73 | 0.89 | 1.07 |
| Isopropanol | 0.40 | 0.49 | 0.60 | 0.73 | 0.88 |
| Acetone | 2.65 | 3.25 | 4.00 | 4.88 | 5.94 |
| Acetonitrile | 0.04 | 0.05 | 0.06 | 0.08 | 0.10 |
Data sourced from a study on L-cysteine and presented here for illustrative purposes.
For N-acetyl-S-benzyl-L-cysteine, qualitative solubility is described as slight in DMSO, ethanol, and methanol. Another source indicates it is "very soluble" in water, which may refer to a salt form of the compound.
Stability Data
The stability of S-benzyl-D-cysteine is crucial for its storage and application. The primary degradation pathways for related compounds involve the oxidation of the thioether linkage and hydrolysis of other functional groups, if present. For optimal stability, storage at 2°C to 8°C in an inert atmosphere, protected from light and moisture, is recommended for S-benzyl-cysteine derivatives.
pH-Dependent Stability
A study on a similar molecule, S-(purin-6-yl)-l-cysteine (SPC), highlights the significant influence of pH on stability. The degradation of SPC was found to follow first-order kinetics.
Table 3: Representative pH-Dependent Stability of S-(purin-6-yl)-l-cysteine at Room Temperature
| pH | Half-life (t₁/₂) |
|---|---|
| 3.6 | Long |
| 5.7 - 8.75 | Shorter |
| 9.6 | Long |
Data from a study on S-(purin-6-yl)-l-cysteine, presented to illustrate pH effects.
This suggests that S-benzyl-D-cysteine is likely more stable under highly acidic or basic conditions compared to a neutral pH range. The degradation of SPC primarily involved a rearrangement to N-(purin-6-yl)-l-cysteine, indicating that intramolecular reactions can be a key degradation pathway for such conjugates.
Forced Degradation
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
Experimental Protocols
Protocol 1: General Solubility Determination
This protocol outlines a general method for qualitatively and quantitatively determining the solubility of an amino acid derivative.
-
Qualitative Assessment:
-
Place a small amount (e.g., 1-2 mg) of S-benzyl-D-cysteine into a series of test tubes.
-
Add 1 mL of each selected solvent (e.g., water, ethanol, methanol, DMSO, acetone) to the respective tubes.
-
Vortex the tubes for 30 seconds.
-
Observe for dissolution. If the compound does not dissolve, gently warm the tube and observe again.
-
Record the results as freely soluble, sparingly soluble, slightly soluble, or insoluble.
-
-
Quantitative Assessment (Gravimetric Method):
-
Prepare a saturated solution by adding an excess amount of S-benzyl-D-cysteine to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant under vacuum.
-
Weigh the remaining solid residue.
-
Calculate the solubility in mg/mL or other appropriate units. This method is based on the procedure used for L-cysteine.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for N-acetyl-L-cysteine and serves as a template for developing a stability-indicating method for S-benzyl-D-cysteine.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 212 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve S-benzyl-D-cysteine in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
-
-
Analysis:
-
Inject the standards and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study, which is a critical component of stability testing for a drug substance like S-benzyl-D-cysteine.
Caption: Workflow for a Forced Degradation Study.
References
Stereochemistry of H-D-Cys(Bzl)-OH: An In-depth Technical Guide to its Synthesis, Analysis, and Implications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical D-amino acids into peptide-based therapeutics represents a pivotal strategy for enhancing their pharmacological properties. This technical guide provides a comprehensive examination of the stereochemistry of S-benzyl-D-cysteine (H-D-Cys(Bzl)-OH), a critical building block in modern peptide chemistry. We delve into its stereospecific synthesis, analytical methods for enantiomeric purity assessment, and its profound implications for drug development. Key applications, including the enhancement of proteolytic stability, the design of glutathione-responsive drug delivery systems, and the modulation of cellular antioxidant pathways, are discussed in detail. This guide furnishes researchers and drug development professionals with detailed experimental protocols, quantitative data, and a thorough understanding of the strategic utility of this compound in creating next-generation peptide therapeutics.
Introduction: The Significance of D-Amino Acids in Peptide Therapeutics
Nature predominantly utilizes L-amino acids in protein synthesis. Consequently, proteolytic enzymes are stereospecific for cleaving peptide bonds involving these L-isomers. This inherent susceptibility to degradation significantly limits the in-vivo half-life and bioavailability of many promising peptide-based drugs[1]. The strategic substitution of L-amino acids with their D-enantiomers is a powerful approach to overcome this limitation. Peptides incorporating D-amino acids exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles[1].
This compound, the D-enantiomer of S-benzyl-cysteine, is a particularly valuable building block. Its benzyl-protected thiol group allows for orthogonal protection strategies in the synthesis of complex peptides with multiple disulfide bonds. Furthermore, the unique stereochemistry of the D-cysteine residue can influence peptide conformation, receptor binding affinity, and biological activity in ways that are distinct from its L-counterpart. This guide will explore the multifaceted role of this compound, from its fundamental properties to its advanced applications in drug design and delivery.
Physicochemical Properties of S-Benzyl-Cysteine Enantiomers
The physical and chemical properties of this compound are crucial for its handling, synthesis, and application. A comparison with its L-enantiomer highlights their identical physical properties in a non-chiral environment, with the exception of their optical rotation.
| Property | This compound | H-L-Cys(Bzl)-OH |
| Molecular Formula | C₁₀H₁₃NO₂S | C₁₀H₁₃NO₂S |
| Molecular Weight | 211.28 g/mol [2] | 211.28 g/mol [2] |
| Appearance | Crystalline solid[3] | White to off-white powder |
| Melting Point | 209 - 211 °C | 214 °C (decomposes) |
| Optical Rotation | [α]²⁰/D = -26 ± 1º (c=1.024 in 1N NaOH) | [α]²⁰/D = +23°, c = 2 in 1 M NaOH |
| CAS Number | 23032-53-3 | 3054-01-1 |
Stereospecific Synthesis of this compound
The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceutical applications. A common and effective method involves the S-alkylation of D-cysteine with benzyl bromide under basic conditions. It is critical to employ a stereospecific starting material (D-cysteine) to ensure the desired stereochemistry in the final product.
Experimental Protocol: Synthesis of S-benzyl-D-cysteine
Materials:
-
D-cysteine
-
Sodium hydroxide (NaOH)
-
Benzyl bromide (Bzl-Br)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolution of D-cysteine: Dissolve D-cysteine in a solution of sodium hydroxide in water at 0-5 °C with stirring. The basic conditions deprotonate the thiol group, forming a thiolate anion.
-
S-alkylation: Add benzyl bromide dropwise to the reaction mixture while maintaining the temperature below 10 °C. The thiolate anion acts as a nucleophile, displacing the bromide from benzyl bromide to form the S-benzyl thioether linkage.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Acidification and Precipitation: Upon completion of the reaction, carefully acidify the mixture with hydrochloric acid to a pH of approximately 5-6. The product, this compound, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with cold water and then with diethyl ether to remove any unreacted benzyl bromide and other organic impurities.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by NMR, mass spectrometry, and polarimetry to confirm its structure and enantiomeric purity.
References
The Unfolding Therapeutic Potential of S-Benzyl Cysteine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-benzyl cysteine (SBC), a derivative of the amino acid cysteine, and its related compounds are emerging as a promising class of molecules with diverse biological activities. The incorporation of a benzyl group onto the sulfur atom of cysteine confers unique physicochemical properties that translate into a spectrum of therapeutic potentials, including anticancer, antibacterial, and antioxidant effects. This technical guide provides an in-depth overview of the current state of research into the biological activities of S-benzyl cysteine derivatives, presenting key findings, outlining experimental methodologies, and visualizing the underlying molecular mechanisms. While research is ongoing, the existing data, as will be detailed in this document, underscores the potential of these compounds in the development of novel therapeutic agents.
Anticancer Activity of S-Benzyl Cysteine Derivatives
S-benzyl cysteine and its derivatives have demonstrated notable anticancer properties in preclinical studies. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death, in cancer cells.
Quantitative Data on Anticancer Activity
While specific IC50 values for S-benzyl cysteine derivatives alone are not consistently reported in the available literature, studies on their effects in combination with other agents or as part of larger molecular constructs highlight their potential. One significant study investigated the impact of a hydrogelator composed of a cyclic dipeptide containing S-benzyl cysteine, cyclo-(Leu-S-Bzl-Cys), on the efficacy of the chemotherapeutic drug 5-fluorouracil (5FU) against the HCT116 human colorectal cancer cell line. The co-assembly of the hydrogel with 5FU resulted in a significant enhancement of its anticancer activity, leading to a much lower IC50 dose for 5FU.[1]
Another key study focused on S-benzyl-cysteine (SBC) and its effects on the human gastric cancer cell line SGC-7901. This research demonstrated that SBC significantly suppressed the survival of these cancer cells in a manner dependent on both concentration and time. The inhibitory effects of SBC were found to be more potent than those of S-allylcysteine (SAC), a well-known bioactive compound from garlic.[2]
| Derivative/Compound | Cell Line | Effect | Quantitative Data |
| Cyclo-(Leu-S-Bzl-Cys) + 5-Fluorouracil | HCT116 (Human Colorectal Cancer) | Enhanced efficacy of 5-Fluorouracil | Decreased IC50 dose of 5FU to a much lower value[1] |
| S-Benzyl-cysteine (SBC) | SGC-7901 (Human Gastric Cancer) | Suppressed cell survival | Stronger inhibitory activity than S-allylcysteine (SAC)[2] |
Table 1: Summary of Anticancer Activity of S-Benzyl Cysteine Derivatives
Signaling Pathway of S-Benzyl Cysteine-Induced Apoptosis
Research into the anticancer mechanism of S-benzyl-cysteine (SBC) has elucidated its role in activating the intrinsic apoptotic pathway in human gastric cancer cells.[2] SBC treatment leads to an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.
Caption: S-Benzyl Cysteine induced apoptosis signaling pathway.
Antibacterial Activity of S-Benzyl Cysteine Derivatives
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. S-benzyl-L-cysteine (SBLC) has been investigated for its antibacterial properties, particularly when integrated into nanomaterials.
Quantitative Data on Antibacterial Activity
A study on natural nanogels crosslinked with S-benzyl-L-cysteine demonstrated potent antibacterial activity against biofilm-forming bacteria, including Escherichia coli and Pseudomonas aeruginosa. The SBLC-modified polymers exhibited superior inhibition of bacterial growth compared to their unmodified counterparts. These nanogels were also shown to suppress P. aeruginosa-induced sepsis in the nematode C. elegans. While these findings are significant, specific Minimum Inhibitory Concentration (MIC) values were not reported in the available literature.
| Derivative/Compound | Bacterial Strains | Effect | Quantitative Data |
| S-Benzyl-L-cysteine crosslinked nanogels | E. coli, P. aeruginosa | Potent inhibition of bacterial growth and biofilm formation | MIC values not specified in the reviewed literature. |
Table 2: Summary of Antibacterial Activity of S-Benzyl Cysteine Derivatives
Proposed Antibacterial Mechanism
The antibacterial mechanism of S-benzyl-L-cysteine nanogels is thought to involve the disruption of bacterial cell membranes. The hydrophobic benzyl groups likely play a key role in interacting with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell death. Further research is needed to fully elucidate the precise molecular interactions and downstream effects.
Caption: Experimental workflow for evaluating antibacterial nanogels.
Antioxidant Activity of S-Benzyl Cysteine Derivatives
Thiol-containing compounds, such as cysteine derivatives, are known for their antioxidant properties due to the ability of the sulfhydryl group to donate a hydrogen atom to neutralize free radicals.
Quantitative Data on Antioxidant Activity
| Derivative/Compound | Assay | Effect | Quantitative Data |
| S-Benzyl-L-cysteine | DPPH Radical Scavenging | Expected to scavenge free radicals | Specific EC50/IC50 values not found in the reviewed literature. |
| S-Allyl-L-cysteine (for comparison) | DPPH Radical Scavenging | Scavenges free radicals | EC50 value reported to be higher (weaker activity) than ascorbic acid and polyphenols. |
Table 3: Summary of Antioxidant Activity of S-Benzyl Cysteine Derivatives
Experimental Protocols
MTT Assay for Anticancer Activity (Adapted for S-Benzyl Cysteine Derivatives)
This protocol is for determining the cytotoxic effects of S-benzyl cysteine derivatives on a cancer cell line (e.g., SGC-7901).
Materials:
-
S-benzyl cysteine derivative of interest
-
Human cancer cell line (e.g., SGC-7901)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the S-benzyl cysteine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of S-benzyl cysteine derivatives against bacterial strains (e.g., E. coli, P. aeruginosa).
Materials:
-
S-benzyl cysteine derivative of interest
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the S-benzyl cysteine derivative in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial suspension to each well containing the test compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is for assessing the free radical scavenging capacity of S-benzyl cysteine derivatives.
Materials:
-
S-benzyl cysteine derivative of interest
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microtiter plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare various concentrations of the S-benzyl cysteine derivative and the positive control in methanol or ethanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound and the positive control.
-
Include a control sample containing the solvent and the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
S-benzyl cysteine derivatives represent a versatile scaffold for the development of new therapeutic agents. The existing research clearly indicates their potential in oncology and infectious diseases. The pro-apoptotic mechanism of S-benzyl-cysteine in gastric cancer cells provides a solid foundation for further investigation into its efficacy against a broader range of malignancies. Similarly, the potent antibacterial activity of SBLC-containing nanogels offers a novel strategy to combat biofilm-forming bacteria.
Future research should focus on several key areas. Firstly, there is a critical need for comprehensive studies to determine the specific IC50 and MIC values of a wider range of S-benzyl cysteine derivatives against various cancer cell lines and pathogenic bacteria. Secondly, a more detailed elucidation of the molecular mechanisms underlying their antibacterial and antioxidant activities is required. Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of these compounds. Finally, in vivo studies in relevant animal models are essential to validate the preclinical findings and assess the pharmacokinetic and safety profiles of these promising derivatives. The continued exploration of S-benzyl cysteine and its analogues holds significant promise for the future of drug discovery and development.
References
- 1. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-benzyl-cysteine-mediated cell cycle arrest and apoptosis involving activation of mitochondrial-dependent caspase cascade through the p53 pathway in human gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of H-D-Cys(Bzl)-OH in Boc/Bzl Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the pivotal role of H-D-Cys(Bzl)-OH in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The Boc/Bzl method, a classical and robust approach to peptide synthesis, utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-amino protection and more acid-stable benzyl (Bzl)-based protecting groups for semi-permanent side-chain protection. Within this framework, this compound serves as the essential building block for incorporating D-cysteine residues, whose unique stereochemistry and functional thiol group are critical for the structure and function of numerous therapeutic peptides and research compounds.
The benzyl protection of the cysteine thiol is a key feature of this strategy, offering stability against the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal during chain elongation.[1] However, its subsequent cleavage necessitates the use of strong acids, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), presenting both advantages in terms of stability and challenges related to potential side reactions.[1][2][3] This guide will delve into the core principles of utilizing this compound, detailing experimental protocols, quantitative data where available, potential pitfalls, and strategies for successful synthesis.
Core Principles and Strategic Advantages
The selection of this compound within a Boc/Bzl SPPS campaign is dictated by the need for a D-cysteine residue in the target peptide sequence and the desire for a thiol protecting group that is stable throughout the synthesis until the final cleavage step. The primary advantages of this approach include:
-
Orthogonality: The Bzl group on the cysteine side chain is stable to the milder acidic conditions (typically 20-50% TFA in dichloromethane) used to deprotect the Nα-Boc group, ensuring the integrity of the thiol function during peptide chain elongation.[1]
-
Robustness: The Boc/Bzl strategy is a well-established and reliable method, particularly for the synthesis of long or complex peptides where aggregation can be a concern.
-
Compatibility: this compound is compatible with standard coupling reagents and resins used in Boc-SPPS, such as Merrifield and MBHA resins.
Data Presentation: A Comparative Overview
While specific, direct comparative studies on the coupling efficiency and yield of this compound are not extensively documented in single literature sources, the following tables summarize typical conditions and expected outcomes based on established Boc/Bzl synthesis principles and data from related studies.
Table 1: Coupling Conditions for this compound in Boc-SPPS
| Coupling Reagent | Additive | Base (for in situ neutralization) | Typical Coupling Time | Notes |
| DCC | HOBt | - | 2 - 4 hours | A classic and cost-effective method. The byproduct, dicyclohexylurea (DCU), is insoluble and must be thoroughly washed away. |
| HBTU | HOBt (optional) | DIEA | 10 - 60 minutes | Highly efficient and fast. Excess HBTU can lead to chain termination. |
| DIC | HOBt | - | 2 - 4 hours | Similar to DCC, but the diisopropylurea byproduct is more soluble, making it suitable for automated synthesis. |
| PyBOP | HOBt (optional) | DIEA | 30 - 120 minutes | Effective coupling reagent, though it produces a carcinogenic byproduct (HMPA). |
Table 2: Final Cleavage and Deprotection of Cys(Bzl)-Containing Peptides
| Cleavage Reagent | Scavenger Cocktail (Typical) | Reaction Time | Temperature | Expected Yield | Key Considerations |
| Hydrogen Fluoride (HF) | Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT) | 1 - 2 hours | 0 °C | High | Highly toxic and corrosive, requires specialized apparatus. Effective for removing most Bzl-based protecting groups. |
| Trifluoromethanesulfonic acid (TFMSA) | Thioanisole, m-cresol, EDT | 1.5 - 2 hours | Room Temperature | High | A strong acid alternative to HF, though still highly corrosive. Can be less effective for removing certain protecting groups like Arg(Tos). |
Experimental Protocols
Protocol 1: Coupling of this compound using HBTU/HOBt
This protocol describes a standard manual coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the peptide-resin (e.g., MBHA resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the 50% TFA in DCM treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization (Standard Protocol):
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents, optional but recommended) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: In Situ Neutralization Coupling of this compound
This protocol can improve coupling efficiency, especially for "difficult" sequences prone to aggregation.
-
Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and In Situ Neutralization/Coupling:
-
In a separate vial, dissolve this compound (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
Add this solution to the TFA-salt form of the peptide-resin.
-
Immediately add DIEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture for 10-15 minutes.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x).
Protocol 3: HF Cleavage and Deprotection
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger cocktail (e.g., for every 1 gram of resin, add 1 mL of p-cresol and 1 mL of thioanisole).
-
HF Cleavage:
-
Cool the reaction vessel to 0 °C.
-
Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Wash the remaining residue with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.
-
-
Peptide Extraction: Extract the crude peptide from the resin using an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.
Potential Side Reactions and Mitigation Strategies
Racemization
Cysteine residues are particularly susceptible to racemization during activation and coupling. While most quantitative studies have been performed in the context of Fmoc-SPPS, the principles apply to Boc chemistry.
-
Cause: Formation of a 5(4H)-oxazolone intermediate or direct enolization of the activated carboxyl group, facilitated by strong bases.
-
Mitigation:
-
Choice of Coupling Reagents: Use of carbodiimides like DCC or DIC with racemization-suppressing additives such as HOBt is recommended.
-
Avoid Strong Bases: If a base is required for neutralization, use a hindered base like DIEA and avoid excess amounts. In situ neutralization protocols can minimize the time the free amine is exposed to basic conditions.
-
Temperature Control: Perform coupling reactions at 0 °C to reduce the rate of racemization.
-
Table 3: Impact of Coupling Conditions on Cysteine Racemization (Illustrative Data from Fmoc-SPPS)
| Coupling Method | Base | % D-Cys Formation (Model Peptide) |
| HBTU/HOBt | DIEA | 5-33% |
| DIC/HOBt | - | <1% |
| HBTU/HOBt | TMP (2,4,6-trimethylpyridine) | Significantly reduced vs. DIEA |
Disclaimer: This data is from studies using Fmoc-SPPS and should be considered indicative of trends.
S-Alkylation during Cleavage
-
Cause: The benzyl carbocation (Bzl+) generated during the cleavage of the Cys(Bzl) protecting group can re-alkylate the free thiol of the deprotected cysteine or other nucleophilic residues like methionine and tryptophan.
-
Mitigation:
-
Use of Scavengers: A "cleavage cocktail" containing nucleophilic scavengers is essential to trap the reactive carbocations. Common scavengers include:
-
Thioanisole: A soft nucleophile that effectively scavenges benzyl cations.
-
p-Cresol: A hard nucleophile that also acts as a scavenger.
-
1,2-Ethanedithiol (EDT): A reducing agent that helps prevent oxidation and also scavenges carbocations.
-
-
Mandatory Visualizations
Caption: General workflow for Boc/Bzl solid-phase peptide synthesis incorporating this compound.
References
Spectroscopic Profile of H-D-Cys(Bzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the non-proteinogenic amino acid H-D-Cys(Bzl)-OH, also known as S-benzyl-D-cysteine. This compound is a valuable building block in peptide synthesis and drug discovery. Understanding its spectroscopic characteristics is crucial for its identification, purity assessment, and structural analysis in more complex molecules. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its closely related analogues. Due to the limited availability of direct experimental spectra for the D-enantiomer, data from the more common L-enantiomer (S-benzyl-L-cysteine) and its N-protected derivatives are utilized as representative examples. Spectroscopic data for enantiomers are identical, and the influence of common protecting groups is noted.
Table 1: ¹H NMR Spectral Data
The ¹H NMR spectrum of S-benzyl-cysteine is complex due to the overlapping signals of the aromatic and backbone protons. The data presented below is based on the N-Boc protected analogue, Boc-S-benzyl-L-cysteine, which provides a reasonable approximation of the chemical shifts for the benzyl and cysteine core structure. The absence of the Boc-group in this compound would primarily affect the chemical shift of the α-proton (Hα).
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Notes |
| Phenyl (Ar-H) | ~7.3 | Multiplet | Represents the five protons of the benzyl group's aromatic ring. |
| Benzyl CH₂ | ~3.7 | Singlet | Methylene protons of the benzyl group. |
| α-CH | ~4.5 | Multiplet | The α-proton of the cysteine backbone. The chemical shift will be different in the unprotected amino acid. |
| β-CH₂ | ~2.9 | Multiplet | The two diastereotopic β-protons of the cysteine backbone. |
| NH | ~5.3 | Doublet | Amine proton. In the unprotected amino acid, this signal may be broader and exchangeable with D₂O. |
| OH | ~10.5 | Broad Singlet | Carboxylic acid proton. This signal is typically broad and exchangeable with D₂O. |
Note: Data is derived from the spectrum of Boc-S-benzyl-L-cysteine. Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data
| Carbon Assignment | Approximate Chemical Shift (δ) [ppm] |
| Carbonyl (C=O) | ~171 |
| Aromatic C (quaternary) | ~137 |
| Aromatic CH | ~129, ~128, ~127 |
| α-Carbon | ~53 |
| Benzyl CH₂ | ~36 |
| β-Carbon | ~35 |
Note: Data is inferred from N-acetyl-S-benzyl-L-cysteine and typical chemical shift ranges for amino acids.
Table 3: IR Spectral Data
The infrared spectrum provides information about the functional groups present in the molecule. The data below is for S-benzyl-L-cysteine, which is identical to that of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3000 | N-H stretch | Amine |
| ~1600 | C=O stretch | Carboxylic acid |
| ~1580 | N-H bend | Amine |
| ~1495, 1455 | C=C stretch | Aromatic ring |
| ~700, 740 | C-H out-of-plane bend | Monosubstituted benzene |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of amino acid derivatives like this compound.
NMR Spectroscopy
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., D₂O with acid or base, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool.
-
Internal Standard (Optional): An internal standard such as tetramethylsilane (TMS) or a deuterated solvent peak can be used for referencing the chemical shifts.
Data Acquisition:
-
Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled ¹³C experiment is typically performed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Sample Placement: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the spectroscopic analysis of a molecule like this compound.
Caption: Spectroscopic Analysis Workflow for this compound.
Thermogravimetric Analysis of S-benzyl-D-cysteine: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: S-benzyl-D-cysteine (H-D-Cys(Bzl)-OH) is a derivative of the amino acid cysteine, utilized in peptide synthesis and various research applications. Understanding its thermal stability is critical for defining storage conditions, manufacturing processes, and formulation development. Thermogravimetric Analysis (TGA) is an essential technique for characterizing the thermal decomposition and stability of such compounds. This guide provides an in-depth overview of the principles of TGA, a detailed experimental protocol for the analysis of this compound, and a discussion of the anticipated results based on the thermal behavior of related molecules.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1][2] The resulting data is typically plotted as mass change versus temperature, generating a thermogram. This thermogram provides invaluable information on the material's thermal stability, the kinetics of its decomposition, and its composition.[3] For pharmaceutical compounds like this compound, TGA is used to determine decomposition temperatures, identify volatile components such as moisture or residual solvents, and assess overall thermal robustness.[4]
Predicted Thermal Decomposition of this compound
Studies on the thermal decomposition of cysteine show a primary decomposition event with a peak temperature around 221°C.[5] This process is characterized by the evolution of carbon dioxide (CO₂) as a major volatile product. The S-benzyl group introduces a bulky, aromatic moiety that is expected to alter this profile significantly. The thermal degradation will likely proceed in multiple stages:
-
Initial Decomposition: Similar to cysteine, the initial weight loss may be associated with the decarboxylation of the carboxylic acid group.
-
Cleavage of the Benzyl Group: A subsequent, significant weight loss event is anticipated corresponding to the cleavage of the C-S bond and the volatilization of the benzyl group or its decomposition products.
-
Final Decomposition: The remaining molecular backbone will degrade at higher temperatures.
The following table summarizes the hypothetical thermal events for this compound based on this chemical reasoning.
| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Process |
| 100 - 150 | Low (<1%) | Loss of adsorbed moisture or volatile impurities. |
| 220 - 280 | ~21% | Initial decomposition, likely involving decarboxylation (loss of CO₂). |
| 280 - 400 | ~43% | Cleavage and volatilization of the S-benzyl group (C₇H₇S fragment). |
| > 400 | Variable | Complete decomposition and charring of the remaining organic residue. |
Note: The data presented in this table is predictive and should be confirmed by experimental analysis.
Experimental Protocol for TGA of this compound
This section provides a detailed methodology for performing a TGA experiment on this compound.
3.1. Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC STARe System, or equivalent) capable of heating to at least 600°C.
-
Sample Pans: Inert crucibles, typically aluminum or platinum.
-
Sample: High-purity, finely powdered this compound.
-
Purge Gas: High-purity nitrogen (or another inert gas like argon) for the furnace and balance.
3.2. Experimental Procedure
-
Instrument Preparation: Turn on the TGA instrument and allow the balance to stabilize according to the manufacturer's instructions.
-
Tare Crucible: Place an empty sample crucible in the TGA balance and perform a tare.
-
Sample Preparation: Weigh approximately 5-10 mg of the finely powdered this compound sample directly into the tared crucible. Record the exact initial mass.
-
Loading Sample: Carefully place the crucible containing the sample onto the TGA sample platform.
-
Setting Experimental Parameters: Program the instrument with the following parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Initial Temperature: 30°C.
-
Temperature Program:
-
Isothermal hold at 30°C for 5 minutes to allow for temperature and atmosphere equilibration.
-
Ramp from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
-
Initiate Experiment: Start the TGA run. The instrument will automatically record the sample mass as a function of temperature.
-
Data Analysis: Once the experiment is complete, analyze the resulting thermogram (Weight % vs. Temperature). Determine the onset temperature of decomposition and the temperature of maximum weight loss rate (from the first derivative curve, DTG). Quantify the percentage of mass lost at each decomposition step.
Visualization of TGA Workflow
The logical flow of a standard thermogravimetric analysis experiment is depicted below.
References
An In-depth Technical Guide to the Handling and Storage of S-benzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential guidelines for the safe handling and optimal storage of S-benzyl-D-cysteine, a key amino acid derivative utilized in medicinal chemistry, peptide synthesis, and biochemical research. Adherence to these protocols is critical for ensuring the compound's stability, maintaining experimental integrity, and guaranteeing laboratory safety.
Chemical and Physical Properties
S-benzyl-D-cysteine is a non-standard amino acid derivative where the thiol group of cysteine is protected by a benzyl group. This protection is crucial in applications like peptide synthesis to prevent unwanted side reactions.[1] The compound typically presents as a white to off-white crystalline powder.[2][3]
Table 1: Physicochemical Data for S-benzyl-cysteine Derivatives
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₂S | Sigma-Aldrich[2], PubChem[4] |
| Molecular Weight | 211.28 g/mol | Sigma-Aldrich |
| Appearance | White to off-white powder/solid | Fisher Scientific, Sigma-Aldrich |
| Melting Point | 209 - 214 °C (decomposes) | Fisher Scientific, Sigma-Aldrich |
| Purity | >97% (assay dependent on supplier) | Sigma-Aldrich |
Note: Data is primarily for the L-isomer, but physical properties are expected to be identical for the D-isomer.
Handling and Personal Protective Equipment (PPE)
Proper handling is essential to minimize exposure and maintain the purity of the compound. S-benzyl-D-cysteine may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.
2.1 Engineering Controls
-
Ventilation: Always handle the compound in a well-ventilated area. The use of a laboratory fume hood or mechanical exhaust is recommended to control exposure.
-
Dust Control: Minimize the generation and accumulation of dust during handling. Use appropriate procedures for weighing and transferring the solid material.
2.2 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.
-
Hand Protection: Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices. Always wash and dry hands thoroughly after handling.
-
Body Protection: Wear appropriate protective clothing, such as a lab coat or impervious clothing, to prevent skin exposure.
-
Respiratory Protection: If engineering controls are insufficient or for tasks with high dust generation, use a NIOSH-approved N95 (US) or equivalent particulate respirator.
Storage Guidelines
Optimal storage conditions are critical for maintaining the stability and shelf-life of S-benzyl-D-cysteine.
3.1 General Storage
-
Temperature: Store in a cool, dry, and well-ventilated place. While some suppliers recommend room temperature storage, refrigeration (below 4°C / 39°F) is also cited, particularly for related compounds, to minimize degradation. For long-term storage, freezer temperatures may be appropriate.
-
Container: Keep the container tightly closed when not in use to prevent moisture ingress and contamination.
-
Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen) to protect against potential oxidation of the thioether linkage.
3.2 Incompatible Materials and Conditions
-
Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to unwanted reactions and degradation.
-
Heat and Ignition Sources: Keep the product and its container away from heat and sources of ignition.
-
Light and Moisture: Protect from light and moisture to prevent photodegradation and hydrolysis. Using an amber vial or storing in a dark place is recommended.
Stability Profile and Experimental Protocols
4.1 Chemical Stability S-benzyl-D-cysteine is generally stable under recommended storage conditions. However, it can be susceptible to degradation under harsh conditions. The S-benzyl protecting group is notably stable to trifluoroacetic acid (TFA), a common reagent in peptide synthesis, but can be cleaved by stronger acids like hydrogen fluoride (HF).
4.2 Experimental Protocol: General Stability Assessment While specific, detailed experimental protocols for stability testing of S-benzyl-D-cysteine are not available in standard safety data sheets, a general methodology for researchers to assess stability can be outlined. Such a study is crucial for defining storage conditions and shelf-life in specific formulations.
Objective: To evaluate the stability of S-benzyl-D-cysteine under various stress conditions (temperature, humidity, light).
Methodology:
-
Sample Preparation: Prepare multiple, accurately weighed aliquots of S-benzyl-D-cysteine in appropriate containers (e.g., clear and amber glass vials).
-
Condition Exposure: Store the aliquots under a matrix of controlled conditions:
-
Temperature: Refrigerated (2-8°C), Room Temperature (20-25°C), Accelerated (e.g., 40°C).
-
Humidity: Low (e.g., <25% RH) and High (e.g., 75% RH).
-
Light: Exposed to UV/Vis light and protected from light.
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Monitor the peak area of the parent compound to determine its degradation over time.
-
Quantify any new peaks that appear, which may correspond to degradation products.
-
-
Data Presentation: Plot the percentage of remaining S-benzyl-D-cysteine against time for each storage condition to determine the degradation kinetics and establish a recommended shelf-life.
Visual Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the proper handling and storage of S-benzyl-D-cysteine, from receipt to final disposition.
Caption: Logical workflow for S-benzyl-D-cysteine from receipt to storage.
References
H-D-Cys(Bzl)-OH safety data sheet information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for handling H-D-Cys(Bzl)-OH in a laboratory setting. It is based on publicly available data for this compound and structurally similar chemicals. A complete, official Safety Data Sheet (SDS) for this compound containing comprehensive quantitative safety data was not available at the time of this writing. Therefore, this compound should be handled with the caution appropriate for a chemical of unknown toxicity. Always consult with your institution's safety officer and refer to the most current safety information available.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the following table summarizes available information. Data for the closely related S-Benzyl-L-cysteine is included for comparison where specific data for the D-isomer is unavailable.
| Property | This compound | S-Benzyl-L-cysteine | Data Source |
| Molecular Formula | C₁₀H₁₃NO₂S | C₁₀H₁₃NO₂S | PubChem[1] |
| Molecular Weight | 211.28 g/mol | 211.28 g/mol | PubChem[1], AAPPTec[2] |
| Appearance | White to off-white powder (presumed) | White to off-white powder | Fisher Scientific[3], Sigma-Aldrich[4] |
| Melting Point | No data available | 209 - 214 °C | Fisher Scientific, Sigma-Aldrich |
| Solubility | No data available | No specific data, general amino acids have variable water solubility. | |
| Odor | Odorless (presumed) | Odorless | Fisher Scientific |
Hazard Identification and Precautionary Measures
As a specific SDS is not available, a definitive hazard classification for this compound cannot be provided. However, based on safety data for similar amino acid derivatives, the following potential hazards and precautions should be considered.
Potential Health Effects:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.
-
Skin Protection: Handle with gloves. Wear impervious clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator or equivalent if dust formation is likely.
-
Hygiene Measures: Wash hands thoroughly after handling. Change contaminated clothing.
Experimental Protocols for Safety Assessment
While no specific experimental safety studies for this compound were found, a comprehensive safety evaluation would typically involve the following protocols:
-
Acute Toxicity Studies: Determination of LD50 (oral, dermal) and LC50 (inhalation) values in animal models to assess the short-term poisoning potential.
-
Skin and Eye Irritation Studies: Application of the substance to the skin and eyes of laboratory animals to evaluate its irritation potential.
-
Sensitization Studies: Assessment of the potential for the substance to induce an allergic skin response.
-
Mutagenicity Assays: In vitro and in vivo tests to determine if the substance can cause genetic mutations.
-
Repeated Dose Toxicity Studies: Long-term administration of the substance to animal models to identify potential target organs and long-term health effects.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some sources suggest storing at room temperature, while others recommend refrigeration.
First Aid and Emergency Procedures
In the event of exposure or a spill, follow these general first aid and emergency procedures.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
General Advice: In all cases of exposure, consult a physician and show them the available safety information.
Exposure Response Workflow
The following diagram illustrates a general workflow for responding to an accidental exposure to this compound.
Caption: Workflow for responding to accidental exposure.
Spill Response Workflow
The following diagram outlines a general procedure for handling a small laboratory spill of this compound.
Caption: General procedure for a small laboratory spill.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains.
Toxicological Information
No specific toxicological data such as LD50 or LC50 values for this compound were found in the searched documents. The chemical, physical, and toxicological properties have not been thoroughly investigated. It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA, based on information for similar compounds.
Transport Information
This compound and its close analogs are generally not classified as dangerous goods for transportation.
References
The Enduring Legacy of S-Benzyl Cysteine: A Technical Guide to its Discovery and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of reactive amino acid side chains is a cornerstone of successful peptide synthesis. Among the arsenal of protecting groups developed over the last century, the S-benzyl group for cysteine holds a significant place in the history of peptide chemistry. Its discovery and application not only enabled the first synthesis of a peptide hormone but also continues to be a valuable, albeit specialized, tool in the synthesis of complex peptides. This in-depth technical guide explores the discovery, history, and core applications of S-benzyl cysteine protection, providing detailed experimental protocols and quantitative data for researchers in the field.
A Historical Perspective: The Landmark Synthesis of Oxytocin
The story of the S-benzyl protecting group is inextricably linked with the pioneering work of Vincent du Vigneaud, who was awarded the Nobel Prize in Chemistry in 1955 for the first synthesis of a polypeptide hormone, oxytocin. The sulfhydryl group of cysteine presented a significant challenge, as its high nucleophilicity could lead to unwanted side reactions and incorrect disulfide bond formation. Du Vigneaud's innovative approach involved protecting the thiol group of cysteine with a benzyl group. This S-benzyl-cysteine was stable throughout the peptide chain elongation and could be subsequently removed to allow for the crucial disulfide bridge formation. The deprotection was achieved by reductive cleavage using sodium in liquid ammonia, a method that became a classic technique in peptide chemistry.[1]
Core Concepts and Strategic Applications
The S-benzyl (Bzl) group is primarily known for its high stability under acidic conditions. This characteristic has defined its strategic use in different peptide synthesis methodologies.
Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
Historically, the S-benzyl group was a mainstay in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) peptide synthesis strategy.[2][3][4] In this approach, the temporary Nα-Boc protecting group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while the more robust benzyl-based side-chain protecting groups, including S-benzyl on cysteine, remain intact.[2] The final deprotection of all side-chain protecting groups and cleavage of the peptide from the resin is typically achieved in a single step using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
In the more contemporary Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, the use of Fmoc-Cys(Bzl)-OH is less common but serves a specialized purpose. The Fmoc group is base-labile (removed by piperidine), while most side-chain protecting groups are acid-labile (removed by TFA). The exceptional stability of the S-benzyl group to TFA makes it an orthogonal protecting group in the Fmoc/tBu context. This orthogonality is particularly valuable in the synthesis of peptides with multiple disulfide bonds, where regioselective disulfide bond formation is required. One pair of cysteines can be protected with a TFA-labile group (e.g., Trityl), while another pair is protected with the acid-stable S-benzyl group. After chain assembly, the first disulfide bond can be formed after selective deprotection with TFA, leaving the S-benzyl groups intact for a subsequent, specific deprotection and oxidation step.
However, the use of S-benzyl in Fmoc-SPPS is not without its challenges. Repetitive exposure to the basic conditions of Fmoc deprotection can lead to a side reaction known as β-elimination, especially for C-terminal cysteine residues. This reaction forms a dehydroalanine intermediate, which can then react with piperidine to form a stable 3-(1-piperidinyl)alanine adduct.
Quantitative Data on S-Benzyl Cysteine Protection and Deprotection
The following tables summarize key quantitative data related to the synthesis and deprotection of S-benzyl cysteine.
| Parameter | Value | Conditions | Reference |
| Yield of S-Benzyl-L-Cysteine | 91.26% | Feed-batch process with NaOH and ethanol, Cys:Bzl-Cl molar ratio of 0.8:1.0, 5°C. | |
| Optical Purity | [α]20/D +23° | c = 2 in 1 M NaOH | |
| Melting Point | 214 °C (dec.) |
Table 1: Synthesis and Properties of S-Benzyl-L-Cysteine
| Deprotection Method | Reagents | Conditions | Typical Yield | Notes | Reference |
| Sodium in Liquid Ammonia | Na, liquid NH₃ | Anhydrous, until pale blue color persists | Generally good to high | A classic method, effective for complete removal. | |
| Hydrogen Fluoride (HF) Cleavage | Anhydrous HF, scavenger (e.g., anisole) | 0°C, 1-2 hours | Variable, can be high | Requires specialized apparatus and extreme caution. Can cause side reactions. | |
| Trifluoromethanesulfonic Acid (TFMSA) | TFMSA, TFA, scavenger | Similar to HF | A strong acid alternative to HF. |
Table 2: Deprotection Conditions for S-Benzyl Cysteine
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving S-benzyl cysteine.
Synthesis of S-Benzyl-L-Cysteine
This protocol is adapted from a feed-batch process designed for high yield and purity.
Materials:
-
L-Cysteine
-
Benzyl chloride (Bzl-Cl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Prepare a solution of L-cysteine in aqueous NaOH.
-
Prepare a solution of benzyl chloride in ethanol.
-
Cool the cysteine solution to 5°C with constant stirring.
-
Slowly add the benzyl chloride solution to the cysteine solution at a controlled rate (e.g., 0.73 mL/min). The molar ratio of cysteine to benzyl chloride should be approximately 0.8:1.0.
-
Maintain the reaction temperature at 5°C and continue stirring (e.g., at 250 r/min).
-
Upon completion of the reaction, the S-benzyl-L-cysteine product will crystallize from the solution.
-
Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.
Incorporation of Fmoc-Cys(Bzl)-OH into a Peptide Chain (SPPS)
This protocol outlines a standard coupling cycle in Fmoc-SPPS.
Materials:
-
Fmoc-Cys(Bzl)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIEA)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
Confirmation: A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
Deprotection of S-Benzyl Cysteine
Materials:
-
S-benzyl protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
Procedure:
-
Dissolve the protected peptide in freshly distilled liquid ammonia (approximately 1 mg peptide/mL ammonia) in a flask equipped with a dry ice condenser.
-
Under anhydrous conditions, add small pieces of sodium metal to the solution with stirring until a pale blue color persists for 15-30 seconds.
-
Quench the reaction by adding a small amount of ammonium chloride.
-
Evaporate the ammonia.
-
Dissolve the residue in an appropriate buffer for purification.
This procedure must be performed with extreme caution in a specialized HF cleavage apparatus by trained personnel.
Materials:
-
Resin-bound peptide
-
Anhydrous liquid HF
-
Scavenger (e.g., anisole)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to remove the scavenger and organic byproducts.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
Visualizing the Chemistry: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows discussed.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with S-benzyl Cysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S-benzyl protected cysteine, specifically Fmoc-Cys(Bzl)-OH, in solid-phase peptide synthesis (SPPS). This document outlines the strategic advantages, potential challenges, and detailed protocols for its application, particularly in the synthesis of complex peptides for research and drug development.
Introduction: The Role of S-benzyl Cysteine in Peptide Synthesis
The synthesis of cysteine-containing peptides is crucial for the development of therapeutics with enhanced stability and biological activity.[1] The thiol side chain of cysteine is highly reactive and requires protection during SPPS to prevent unwanted side reactions. While various protecting groups are available for Fmoc-based SPPS, the S-benzyl (Bzl) group offers unique properties that make it a valuable tool for specific applications.
Historically associated with Boc/Bzl peptide synthesis due to its stability in trifluoroacetic acid (TFA), the S-benzyl group's resistance to standard Fmoc-SPPS cleavage conditions presents both an advantage and a challenge.[1] Its primary application in Fmoc-SPPS lies in orthogonal protection strategies, particularly for the synthesis of peptides with multiple, regioselective disulfide bonds.[2]
Key Advantages and Considerations
Advantages:
-
Orthogonal Protection: The S-benzyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of standard TFA cleavage cocktails used to remove other side-chain protecting groups.[2] This stability allows for the selective deprotection of other cysteine protecting groups, such as S-trityl (Trt), enabling the formation of specific disulfide bonds while the S-benzyl group remains intact.[1]
-
Synthesis of Peptides with Protected Cysteines: For applications requiring a final peptide with one or more cysteines remaining protected, the use of Fmoc-Cys(Bzl)-OH allows for cleavage from the resin while leaving the S-benzyl group in place.
Considerations and Potential Side Reactions:
-
Harsh Deprotection Conditions: Complete removal of the S-benzyl group necessitates the use of strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These reagents are highly corrosive and require specialized equipment and handling procedures.
-
Peptide Degradation: The harsh acidic conditions required for S-benzyl deprotection can lead to the degradation of sensitive amino acid residues, such as tryptophan and methionine, within the peptide sequence.
-
Racemization: Cysteine derivatives are known to be susceptible to racemization during the activation and coupling steps of SPPS. Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.
-
S-alkylation: During the final TFA cleavage of peptides from Wang resin, an unexpected S-alkylation of cysteine residues can occur, where the sulfhydryl group is alkylated by the p-hydroxyl benzyl group derived from the linker's decomposition.
Quantitative Data
Quantitative data specifically for the performance of Fmoc-Cys(Bzl)-OH in Fmoc-SPPS is not widely available in the literature due to its specialized use. However, a comparative understanding can be gained from data on other common cysteine protecting groups and general SPPS yields.
Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Typical Cleavage Condition | Key Application |
| Trityl | Trt | TFA/TIS/H₂O (95:2.5:2.5) | Routine synthesis of peptides with free thiols. |
| Acetamidomethyl | Acm | I₂ or Hg(OAc)₂ followed by β-mercaptoethanol | Orthogonal protection for multiple disulfide bond formation. |
| tert-Butyl | tBu | HF or TFMSA | Stable protecting group for specific applications. |
| S-benzyl | Bzl | HF or TFMSA | Orthogonal protection, stable to TFA. |
| Diphenylmethyl | Dpm | 95% TFA | Alternative to Trt with different stability. |
| Tetrahydropyranyl | Thp | TFA/water/TIS 95:2.5:2.5 | Reduced racemization compared to Trt. |
Table 2: General Expected Yields and Purity in SPPS
| Parameter | Expected Range | Factors Influencing Outcome |
| Crude Peptide Yield (%) | 8 - 78% | Peptide sequence, length, and synthesis method (manual vs. automated). |
| Purity after Purification (%) | >95% | Efficiency of HPLC purification. |
| Stepwise Coupling Efficiency (%) | >99% | Coupling reagents, reaction time, and absence of steric hindrance. |
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-Cys(Bzl)-OH into a peptide sequence using manual or automated Fmoc-SPPS. These protocols require careful optimization based on the specific peptide sequence and desired outcome.
This protocol outlines a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin).
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, drain, and repeat with a second 15-minute treatment to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove piperidine and byproducts.
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents) and a suitable activating agent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) to the amino acid solution.
-
Pre-activate the amino acid for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling. A positive test indicates the presence of free amines and an incomplete reaction.
-
If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
-
Method A: Cleavage with S-benzyl Group Intact (Standard TFA Cleavage)
This method is used when the S-benzyl group is intended to remain on the cysteine residue in the final peptide.
-
Resin Preparation: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.
-
Purification: Purify the S-benzyl protected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Method B: Strong Acid Cleavage for S-benzyl Removal (Use with extreme caution)
This method is employed for the complete deprotection of the S-benzyl group.
-
Resin Preparation: Follow step 1 from Method A.
-
HF Cleavage Apparatus: Transfer the dried resin to a specialized HF cleavage apparatus.
-
HF Cleavage: Treat the resin with anhydrous liquid HF containing a scavenger such as anisole at 0°C for 1-2 hours.
-
HF Removal: Carefully evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Method A.
-
Purification: Purify the fully deprotected peptide by RP-HPLC.
Visualizations
References
Application Notes and Protocols for Regioselective Disulfide Bond Formation Using H-D-Cys(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are crucial for the structural integrity and biological activity of a wide range of peptides and proteins, including hormones, toxins, and therapeutic agents. The precise and controlled formation of these bonds is a critical challenge in synthetic peptide chemistry, especially for molecules containing multiple cysteine residues. Regioselective disulfide bond formation ensures the correct pairing of cysteines, leading to the desired three-dimensional structure and function.
This document provides detailed application notes and protocols for the use of S-benzyl-D-cysteine (H-D-Cys(Bzl)-OH) in an orthogonal strategy for the regioselective formation of disulfide bonds in solid-phase peptide synthesis (SPPS). The S-benzyl (Bzl) protecting group is highly stable under the standard conditions of Fmoc-based SPPS, making it an excellent choice for a semi-permanent protecting group in strategies requiring sequential disulfide bond formation.[1]
Principle of the Orthogonal Strategy
The strategy outlined here employs two different cysteine protecting groups with distinct lability: the acid-labile trityl (Trt) group and the much more stable benzyl (Bzl) group. This orthogonality allows for the selective deprotection of specific cysteine pairs and their subsequent oxidation to form disulfide bonds in a stepwise manner.[1]
First, the peptide is synthesized on a solid support using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Bzl)-OH at the desired positions. After complete assembly of the peptide chain, the Trt groups are selectively removed using a mild acid treatment, leaving the Bzl groups intact. The first disulfide bond is then formed between the deprotected cysteine residues. Subsequently, the peptide is cleaved from the resin, and the Bzl groups are removed under strong acidic conditions (e.g., anhydrous hydrogen fluoride), followed by the formation of the second disulfide bond.[1]
Data Presentation
The following tables summarize representative yields for the synthesis of a multi-disulfide peptide using a similar orthogonal protection strategy. The data is adapted from the synthesis of a conotoxin with three disulfide bonds using Mob (4-methoxybenzyl), Trt, and Acm protecting groups, which follows a comparable regioselective methodology.[2]
Table 1: Yields for the Formation of the First and Second Disulfide Bonds [2]
| Step | Description | Yield (%) |
| 1 | Formation of the first disulfide bond (Trt deprotection and oxidation) | 71.4 |
| 2 | Formation of the second disulfide bond (Acm deprotection and oxidation) | 90.2 |
Table 2: Yield for the Formation of the Third Disulfide Bond and Final Product
| Step | Description | Yield (%) |
| 3 | Removal of the Mob protecting groups | 59.0 |
| 4 | Formation of the third disulfide bond and final product | Not explicitly stated, but the overall yield was 20-30% |
Experimental Protocols
Materials
-
Fmoc-Cys(Trt)-OH
-
Fmoc-D-Cys(Bzl)-OH
-
Other Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Anhydrous Hydrogen Fluoride (HF)
-
p-Cresol (scavenger)
-
Iodine (I₂)
-
Diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide with four cysteine residues intended for two regioselective disulfide bonds (Cys(Trt)-Cys(Trt) and Cys(Bzl)-Cys(Bzl)).
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and DIEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Confirm complete coupling using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Continue the deprotection and coupling cycles until the full peptide sequence is assembled, incorporating Fmoc-Cys(Trt)-OH and Fmoc-D-Cys(Bzl)-OH at the desired positions.
Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: On-Resin Formation of the First Disulfide Bond (Trt-Cys Pair)
-
Selective Deprotection:
-
Wash the fully assembled peptidyl-resin with DCM.
-
Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM for 2 minutes. Repeat this step 5-10 times. This will selectively remove the Trt groups.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Oxidation:
-
Treat the resin with a solution of iodine (I₂, 10 eq.) in DMF until a persistent yellow color is observed (approximately 1-2 hours).
-
Wash the resin with DMF to remove excess iodine, followed by a wash with DCM.
-
Figure 2: On-resin formation of the first disulfide bond.
Protocol 3: Cleavage, Deprotection of Bzl Group, and Formation of the Second Disulfide Bond
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
-
HF Cleavage:
-
Dry the peptidyl-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add p-cresol as a scavenger.
-
Cool the vessel to 0°C.
-
Carefully condense liquid HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the S-benzyl protecting groups.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the residue with cold diethyl ether to remove the scavenger.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 50% acetic acid).
-
Purify the linear peptide with free thiols by reverse-phase HPLC.
-
-
Formation of the Second Disulfide Bond:
-
Dissolve the purified peptide in an aqueous buffer at a low concentration (e.g., 0.1 mg/mL) at a pH of 7.5-8.5.
-
Stir the solution gently and expose it to air for 12-24 hours to allow for air oxidation to form the second disulfide bond.
-
Monitor the reaction by HPLC.
-
Once the cyclization is complete, lyophilize the solution to obtain the final peptide.
-
Figure 3: Cleavage and formation of the second disulfide bond.
Conclusion
The use of this compound in combination with an orthogonal protecting group such as Trt provides a robust and reliable method for the regioselective formation of multiple disulfide bonds in complex peptides. The high stability of the S-benzyl group ensures its integrity throughout the SPPS and the formation of the first disulfide bond. Although the removal of the benzyl group requires harsh conditions, this strategy offers a high degree of control, which is essential for the synthesis of correctly folded and biologically active peptides. Careful planning of the protection scheme and optimization of the reaction conditions are paramount for achieving high yields and purity of the final product.
References
Application Notes and Protocols: Orthogonal Protection Strategy with Fmoc-Cys(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to achieving the desired peptide sequence and structure. The protection of the cysteine thiol side chain is particularly critical due to its high nucleophilicity, which can lead to undesirable side reactions. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted method in SPPS, relying on an orthogonal protection scheme where the Nα-Fmoc group is removed under mild basic conditions, while side-chain protecting groups are typically cleaved with acid.
This document provides detailed application notes and protocols for the use of N-α-Fmoc-S-benzyl-L-cysteine (Fmoc-Cys(Bzl)-OH) in SPPS. The S-benzyl protecting group offers a unique level of orthogonality due to its stability to the standard trifluoroacetic acid (TFA) cleavage conditions used to remove most common side-chain protecting groups and cleave the peptide from the resin[1][2]. This property makes Fmoc-Cys(Bzl)-OH an invaluable tool for the synthesis of complex peptides, particularly those requiring regioselective disulfide bond formation[1]. While the more reactive acyl chloride, Fmoc-Cys(Bzl)-Cl, can be generated in situ for challenging couplings, the carboxylic acid form is the standard commercially available reagent[1][3].
Key Advantages of the S-Benzyl Protecting Group in Fmoc-SPPS:
-
Orthogonality: The S-benzyl group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and to the moderate acidic conditions of standard TFA cleavage cocktails.
-
Regioselective Disulfide Bond Formation: In peptides with multiple cysteine residues, a combination of protecting groups with different labilities, such as the acid-labile Trityl (Trt) group and the TFA-stable Bzl group, allows for controlled, sequential disulfide bond formation.
-
Synthesis of Protected Peptide Fragments: The stability of the Bzl group allows for the synthesis and cleavage of peptide fragments with the cysteine residue still protected, which can be utilized in convergent synthesis strategies.
Considerations and Potential Side Reactions:
-
Harsh Cleavage Conditions: Removal of the S-benzyl group requires strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are corrosive, toxic, and require specialized equipment.
-
Racemization: Cysteine residues are susceptible to racemization during activation and coupling. The choice of coupling reagents and conditions is crucial to minimize this side reaction.
-
β-Elimination: C-terminal cysteine residues are particularly prone to base-catalyzed β-elimination during Fmoc deprotection with piperidine, leading to the formation of a dehydroalanine intermediate. This can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.
-
S-Alkylation: During final cleavage with TFA, carbocations generated from the resin linker (especially Wang resin) or other protecting groups can alkylate the deprotected cysteine thiol.
Data Presentation
Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Stability to 20% Piperidine/DMF | Stability to 95% TFA | Key Features |
| Trityl | Trt | TFA, TIS/Water | Stable | Labile | Widely used, sterically bulky to reduce side reactions. |
| Benzyl | Bzl | HF, TFMSA | Stable | Stable | Orthogonal to TFA-labile groups, requires harsh cleavage. |
| Acetamidomethyl | Acm | Iodine, Silver(I), Thallium(III) | Stable | Stable | Orthogonal to both acid and base, used for complex disulfide patterns. |
| tert-Butyl | tBu | TFA, TIS/Water | Stable | Labile | TFA-labile, common in standard Fmoc/tBu strategies. |
| Diphenylmethyl | Dpm | TFA | Stable | Labile | Offers good protection against racemization. |
Table 2: Quantitative Data on Cysteine Racemization with Different Protecting Groups During Coupling
| Cysteine Derivative | Racemization (%) |
| Fmoc-Cys(Thp)-OH | 0.74 |
| Fmoc-Cys(Trt)-OH | 3.3 |
| Fmoc-Cys(Dpm)-OH | 6.8 |
| Fmoc-Cys(Bzl)-OH | Moderate (lower than Trt) |
| Data from a study using DIPCDI/Oxyma Pure coupling. The propensity for racemization is highly dependent on reaction conditions (resin, base, coupling reagents). |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Cys(Bzl)-OH into a Peptide Sequence
This protocol describes a standard cycle for the coupling of Fmoc-Cys(Bzl)-OH onto a solid support.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).
- Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
3. Coupling of Fmoc-Cys(Bzl)-OH:
- In a separate vial, dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the amino acid solution and pre-activate for 1-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the completion of the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
- After complete coupling, wash the resin with DMF (5x) and Dichloromethane (DCM) (3x).
Protocol 2: Cleavage of Peptide from Resin with Cys(Bzl) Intact
This protocol is for cleaving the peptide from an acid-labile resin (e.g., Rink Amide, Wang) while leaving the S-benzyl group and other acid-stable protecting groups intact.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
- In a fume hood, prepare a cleavage cocktail appropriate for the other side-chain protecting groups. A common cocktail is "Reagent K": TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) or a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
3. Cleavage Reaction:
- Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail or TFA.
- Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
- Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether.
- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator and store at -20°C prior to purification.
Protocol 3: Deprotection of the S-Benzyl Group
Caution: This procedure involves the use of highly corrosive and toxic strong acids and must be performed in a specialized apparatus within a certified fume hood by trained personnel.
1. Peptide-Resin Preparation:
- Dry the peptide-resin thoroughly under vacuum.
2. HF Cleavage:
- Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.
- Add a scavenger, such as anisole or cresol.
- Cool the reaction vessel to -5 to 0 °C.
- Carefully condense liquid HF into the reaction vessel.
- Stir the mixture at 0 °C for 1-2 hours.
- Remove the HF by evaporation under a stream of nitrogen.
3. Peptide Isolation:
- Wash the remaining residue with cold diethyl ether to remove the scavenger and organic byproducts.
- Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for subsequent purification.
Visualizations
Caption: Orthogonal protection strategy using Fmoc-Cys(Bzl)-OH and Fmoc-Cys(Trt)-OH.
Caption: Experimental workflow for a single coupling cycle of Fmoc-Cys(Bzl)-OH in SPPS.
References
Synthesis of Cyclic Peptides Utilizing H-D-Cys(Bzl)-OH: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of cyclic peptides represents a pivotal strategy for enhancing therapeutic potential. Cyclization, particularly through disulfide bond formation, can significantly improve peptide stability, receptor affinity, and selectivity. The incorporation of D-amino acids, such as H-D-Cys(Bzl)-OH, offers an additional layer of control over conformational rigidity and resistance to enzymatic degradation. This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides incorporating this compound, focusing on solid-phase peptide synthesis (SPPS) and subsequent cyclization strategies.
The benzyl (Bzl) protecting group for the thiol side chain of cysteine is a well-established choice, offering stability during standard Fmoc-based SPPS. While its removal requires specific and relatively harsh conditions, its use is advantageous in certain synthetic strategies. These protocols will cover the entire workflow, from the initial solid-phase synthesis to the final purification of the cyclic peptide.
Core Concepts in Cyclic Peptide Synthesis
The synthesis of cyclic peptides via disulfide bridging involves a multi-step process that begins with the assembly of the linear peptide on a solid support. The strategic incorporation of two cysteine residues, in this case, this compound, is crucial. Following the synthesis of the linear peptide, the benzyl protecting groups are removed from the cysteine side chains to expose the free thiols. The final step is the oxidation of these thiols to form a disulfide bond, resulting in the desired cyclic structure. This cyclization can be performed while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved from the resin (solution-phase cyclization).
Data Presentation: A Comparative Overview
The choice of synthesis and cyclization strategy can significantly impact the overall yield and purity of the final cyclic peptide. The following tables provide a summary of typical yields and purities for different stages of the process. It is important to note that these values are highly dependent on the specific peptide sequence.
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Typical Crude Purity of Linear Peptide | 60-80% | 60-80% |
| Typical Yield of Linear Peptide (after cleavage) | 50-70% | 50-70% |
| Typical Yield of Cyclic Peptide (after cyclization and purification) | 20-40% | 30-50% |
| Typical Final Purity of Cyclic Peptide | >95% | >95% |
| Cleavage Cocktail | Composition | Recommended Use |
| Standard TFA Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | Suitable for peptides without sensitive residues like Tryptophan (Trp) or Methionine (Met). TIS (Triisopropylsilane) acts as a carbocation scavenger. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Recommended for complex peptides, especially those containing Trp, Met, or multiple Arginine (Arg) residues. The additional scavengers help to prevent side reactions and aid in the removal of the S-benzyl group. |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of cyclic peptides using this compound are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the assembly of the linear peptide on a Rink Amide resin using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Cys(Bzl)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 eq.), Oxyma Pure (4 eq.), and DIC (4 eq.) in DMF. For the incorporation of this compound, use Fmoc-D-Cys(Bzl)-OH.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Protocol 2: On-Resin Cyclization
This protocol describes the deprotection of the benzyl groups and subsequent disulfide bond formation while the peptide is still attached to the resin.
Materials:
-
Resin-bound linear peptide
-
Anhydrous HF or Trifluoromethanesulfonic acid (TFMSA) in TFA
-
Scavengers (e.g., anisole, thioanisole)
-
Iodine (I₂)
-
0.1 M Sodium thiosulfate in DMF
-
DMF
-
DCM
Procedure:
-
S-benzyl Deprotection:
-
Treat the resin with a deprotection cocktail (e.g., TFMSA/TFA/thioanisole) at 0°C for 1-2 hours. Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Quench the reaction with cold diethyl ether.
-
Wash the resin extensively with DMF and DCM to remove cleavage reagents.
-
-
On-Resin Oxidation:
-
Swell the resin with the deprotected thiols in DMF.
-
Add a solution of iodine (I₂) (10 eq.) in DMF dropwise until a persistent yellow color is observed.
-
Agitate the resin for 2-4 hours at room temperature.
-
Quench the excess iodine by washing with a 0.1 M solution of sodium thiosulfate in DMF until the resin is colorless.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage from Resin: Cleave the cyclized peptide from the resin using a standard TFA cleavage cocktail (e.g., Reagent K).
Protocol 3: Solution-Phase Cyclization
This protocol details the cleavage of the linear peptide from the resin, followed by cyclization in solution.
Materials:
-
Resin-bound linear peptide
-
Cleavage cocktail (e.g., Reagent K)
-
Cold diethyl ether
-
DMSO
-
Water or buffer (pH 7.5-8.5)
Procedure:
-
Cleavage and Deprotection:
-
Treat the resin-bound peptide with the chosen cleavage cocktail (e.g., Reagent K) for 2-4 hours to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl groups from the D-cysteine residues.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification of the Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC.
-
Solution-Phase Oxidation:
-
Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., 20% DMSO in water or a buffer at pH 7.5-8.5) to a final concentration of 0.1-1 mg/mL. The high dilution favors intramolecular cyclization over intermolecular dimerization.
-
Stir the solution gently, open to the air, for 12-24 hours to allow for air oxidation of the free thiols to form the disulfide bond.
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
-
Purification of the Cyclic Peptide: Once the cyclization is complete, purify the cyclic peptide by reverse-phase HPLC.
Visualizing the Workflow and Biological Context
To better illustrate the process and potential applications, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis of cyclic peptides.
Many cyclic peptides containing D-amino acids exhibit potent biological activity by interacting with specific cellular signaling pathways. For instance, some act as antagonists for G-protein coupled receptors (GPCRs), which are integral to a vast array of physiological processes.
Caption: Antagonistic action of a cyclic peptide on a GPCR signaling pathway.
Application Notes and Protocols for the Incorporation of H-D-Cys(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of H-D-Cys(Bzl)-OH into synthetic peptides using various coupling reagents. This document outlines detailed protocols, discusses common challenges such as racemization, and offers strategies for optimizing coupling efficiency and minimizing side reactions.
Introduction
Cysteine residues are pivotal in the structure and function of many peptides and proteins. The thiol side chain of cysteine can form disulfide bridges, essential for conformational stability, and serves as a site for chemical modifications. In solid-phase peptide synthesis (SPPS), the high nucleophilicity of the thiol group requires protection to prevent undesired side reactions. The S-benzyl protecting group (Bzl) is a classical choice for this purpose. However, the incorporation of cysteine, particularly D-cysteine, is often associated with a significant risk of racemization, which can compromise the purity and biological activity of the final peptide.
The choice of coupling reagent and reaction conditions is critical to mitigate these challenges. This document provides a comparative overview of commonly used coupling reagents for the incorporation of this compound, along with detailed experimental protocols.
Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is crucial for maximizing yield and minimizing racemization during the incorporation of this compound. The following table summarizes the performance of several common coupling reagents.
| Coupling Reagent/Method | Additive | Base | Typical Coupling Time | Relative Efficiency | Racemization Potential | Key Considerations |
| HBTU | HOBt | DIPEA or NMM | 30-120 min | High | Moderate to High[1][2] | Widely used and efficient, but pre-activation with strong bases like DIPEA can lead to significant racemization of cysteine residues.[1][2] |
| HATU | HOAt | DIPEA, NMM, or Collidine | 20-60 min | Very High | Low to Moderate[1] | Generally more efficient and results in less racemization than HBTU due to the HOAt additive. The choice of base is critical in minimizing epimerization. |
| DIC/HOBt | HOBt | None/DIPEA (catalytic) | 60-240 min | Moderate | Low | A cost-effective method. The absence of a strong organic base under base-free conditions helps to minimize racemization, making it a good choice for sensitive amino acids like cysteine. |
| COMU | None | DIPEA or Collidine | 15-45 min | Very High | Very Low | A third-generation uronium salt that is highly efficient and offers superior suppression of racemization compared to HOBt-based reagents. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in manual Fmoc-SPPS. These should be considered as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Standard SPPS Cycle for Fmoc Deprotection
This protocol outlines a single cycle of N-terminal Fmoc deprotection on a solid support.
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approx. 10-15 mL per gram of resin). Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Coupling of this compound using HATU/Collidine
This protocol is recommended for minimizing racemization.
-
Preparation of Amino Acid Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Coupling Reaction:
-
Add the amino acid/HATU solution to the deprotected resin.
-
Add 2,4,6-trimethylpyridine (collidine) (6-10 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 20-60 minutes.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
Protocol 3: Coupling of this compound using DIC/HOBt
This protocol is a cost-effective alternative with low racemization.
-
Preparation of Coupling Solution: In a separate vial, dissolve this compound (3-5 equivalents) and 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.
-
Coupling Reaction:
-
Add the amino acid/HOBt solution to the deprotected resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring and Washing: Follow steps 3 and 4 of Protocol 2.
Visualizing the Workflow and a Relevant Biological Pathway
To better illustrate the experimental process and the context of D-amino acid containing peptides, the following diagrams are provided.
Troubleshooting and Optimization
Problem: Significant Racemization of this compound
-
Cause: Cysteine residues are susceptible to racemization, especially with strong bases and pre-activation.
-
Mitigation Strategies:
-
Choice of Base: Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA or NMM.
-
Avoid Pre-activation: Introduce the coupling reagent and base to the resin-bound amino acid simultaneously, rather than pre-activating the carboxylic acid.
-
Coupling Reagent: Employ coupling reagents known for low racemization, such as DIC/HOBt or COMU.
-
Problem: Formation of 3-(1-piperidinyl)alanine
-
Cause: This side product can form when peptides with a C-terminal cysteine are synthesized using Fmoc chemistry. It arises from a base-catalyzed elimination of the protected thiol group to form a dehydroalanine intermediate, which then reacts with piperidine.
-
Mitigation Strategies:
-
Resin Choice: Using a 2-chlorotrityl chloride resin can sterically hinder the formation of the dehydroalanine intermediate.
-
Protecting Group: While this document focuses on the benzyl group, it is worth noting that more sterically bulky protecting groups like trityl (Trt) can reduce the occurrence of this side reaction.
-
Problem: S-alkylation during Cleavage
-
Cause: During the final acidolytic cleavage with TFA, carbocations generated from protecting groups and the resin linker can alkylate the deprotected cysteine thiol.
-
Mitigation Strategies:
-
Use of Scavengers: Employ a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) and water to quench the reactive carbocations. A common cocktail is TFA/TIS/water (95:2.5:2.5).
-
Conclusion
The successful incorporation of this compound in solid-phase peptide synthesis is achievable with careful selection of coupling reagents and optimization of reaction conditions. While racemization and other side reactions are known challenges, the use of low-racemization coupling reagents like DIC/HOBt or COMU, in conjunction with weaker bases and the avoidance of pre-activation, can significantly improve the purity and yield of the final peptide. The protocols and troubleshooting guide provided in this document serve as a valuable resource for researchers in the synthesis of D-cysteine containing peptides for various applications in drug discovery and development.
References
Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Containing S-benzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for peptides containing S-benzyl-D-cysteine. This document outlines the distinct advantages and challenges of each method, offering detailed protocols and quantitative data to guide researchers in selecting the optimal approach for their specific needs.
Introduction
S-benzyl-D-cysteine is a critical building block in the synthesis of complex peptides and peptidomimetics. The S-benzyl group offers robust protection for the thiol side chain of cysteine, preventing unwanted side reactions during synthesis. Historically prominent in Boc/Bzl peptide synthesis, its stability to standard trifluoroacetic acid (TFA) cleavage in the more common Fmoc-SPPS presents both opportunities and challenges.[1][2][3] This stability makes it an excellent choice for orthogonal protection strategies in the synthesis of peptides with multiple disulfide bonds, as it remains intact during the removal of more labile protecting groups.[2] However, the eventual cleavage of the S-benzyl group necessitates harsh acidic conditions, such as treatment with hydrogen fluoride (HF), which requires specialized equipment and can potentially degrade sensitive amino acid residues.[1]
The choice between manual and automated synthesis of peptides containing S-benzyl-D-cysteine depends on various factors, including the desired scale, peptide complexity, available resources, and the need for process optimization. Automated synthesizers offer speed, consistency, and reduced hands-on time, while manual synthesis provides greater flexibility for troubleshooting and the use of non-standard reagents.
Data Presentation: Manual vs. Automated Synthesis
The following table summarizes the key quantitative differences between manual and automated SPPS for a model decapeptide containing one S-benzyl-D-cysteine residue. The data is representative of typical outcomes and highlights the trade-offs between the two methodologies.
| Performance Metric | Manual Solid-Phase Peptide Synthesis | Automated Solid-Phase Peptide Synthesis | Key Considerations |
| Synthesis Time (per cycle) | 1.5 - 3 hours | 0.5 - 1.5 hours | Automated systems significantly reduce the time for repetitive deprotection, washing, and coupling steps. |
| Total Synthesis Time (Decapeptide) | 2 - 4 days | 8 - 18 hours | Manual synthesis time is highly dependent on the operator's efficiency. |
| Crude Purity (HPLC) | 50 - 70% | 60 - 85% | Automated systems provide more consistent reaction conditions, often leading to higher crude purity. |
| Overall Yield | 15 - 30% | 25 - 45% | Higher efficiency and reduced material loss in automated systems contribute to better overall yields. |
| Reagent Consumption | Higher due to larger wash volumes and potential for repeated steps. | Optimized protocols can reduce solvent and reagent usage. | Modern automated synthesizers have features to minimize waste. |
| Hands-on Time | High (several hours per day) | Low (primarily for setup and cleavage) | A major advantage of automation is freeing up researcher time. |
| Cost (per peptide) | Lower initial equipment cost, but higher labor cost. | Higher initial equipment investment, but lower long-term labor and potentially reagent costs. | The cost-effectiveness depends on the throughput and scale of synthesis. |
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-D-Cys(Bzl)-OH into a peptide sequence using both manual and automated Fmoc-SPPS.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol is designed for a standard laboratory setup with a fritted glass reaction vessel.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin, 0.5 mmol/g) in the reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Cys(Bzl)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a small sample of resin can be taken for a Kaiser test. If the test is positive (blue beads), the coupling step should be repeated.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
5. Repeat Cycle:
-
Return to step 2 for the coupling of the next amino acid in the sequence.
6. Cleavage and Deprotection (S-benzyl group removal):
-
Caution: This step requires the use of anhydrous hydrogen fluoride (HF) and must be performed in a specialized, corrosion-resistant apparatus with appropriate safety precautions.
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Transfer the dried resin to the HF cleavage apparatus.
-
Add a scavenger, such as anisole, to the resin.
-
Carefully condense anhydrous HF into the reaction vessel at -78 °C.
-
Allow the reaction to proceed at 0 °C for 1-2 hours with stirring.
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation or filtration.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol is a general guideline for an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument's software and capabilities.
1. Instrument Setup:
-
Load the appropriate amino acid vials, including Fmoc-D-Cys(Bzl)-OH, onto the synthesizer.
-
Ensure that reagent bottles (DMF, piperidine, coupling activators, base) are sufficiently filled.
-
Place the reaction vessel with the resin in the designated position.
2. Synthesis Program:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Define the synthesis scale and the specific protocol for each step. A typical cycle would be:
-
Fmoc Deprotection: 20% piperidine in DMF (e.g., 2 x 7 minutes).
-
Washing: DMF washes.
-
Coupling: Deliver the activated Fmoc-D-Cys(Bzl)-OH solution to the reaction vessel. Coupling time is typically 30-60 minutes. The software will automatically handle the pre-activation step.
-
Washing: DMF and DCM washes.
-
3. Automated Synthesis Execution:
-
Initiate the synthesis program. The instrument will automatically perform all the deprotection, coupling, and washing steps for the entire peptide sequence.
4. Final Cleavage and Deprotection:
-
Once the automated synthesis is complete, the peptidyl-resin is removed from the instrument.
-
The cleavage and deprotection of the S-benzyl group are performed manually following the same hazardous HF procedure described in Protocol 1, step 6.
Mandatory Visualizations
Synthesis Workflow Comparison
Caption: Comparative workflow of manual vs. automated peptide synthesis.
Application in Studying Signaling Pathways
Peptides synthesized with S-benzyl-D-cysteine can be valuable tools in drug discovery and chemical biology. The robust S-benzyl protection allows for the synthesis of peptides that can be used in their protected or deprotected forms to probe biological systems. For instance, a synthesized peptide could act as a stabilized antagonist or agonist for a cell surface receptor, thereby modulating downstream signaling pathways.
Caption: Use of a synthesized peptide to modulate a signaling pathway.
Conclusion
The choice between manual and automated synthesis of peptides containing S-benzyl-D-cysteine is a strategic one. Automated synthesis offers significant advantages in terms of speed, reproducibility, and reduced labor, making it ideal for routine and high-throughput applications. Manual synthesis, while more time-consuming and operator-dependent, provides invaluable flexibility for research-scale synthesis, process optimization, and the use of non-standard methodologies.
The primary challenge for both methods remains the harsh cleavage conditions required to remove the S-benzyl group. Therefore, the use of Fmoc-D-Cys(Bzl)-OH is best suited for situations where its stability to TFA is a desired feature, such as in orthogonal protection schemes for complex peptide synthesis. For routine incorporation of cysteine where a free thiol is desired in the final product after standard TFA cleavage, alternative protecting groups like trityl (Trt) are more commonly employed. Researchers should carefully consider the final application of the peptide and the available resources when selecting both the protecting group strategy and the synthesis methodology.
References
Application Notes and Protocols for the Synthesis of Peptides with a C-terminal S-benzyl-L-cysteine (Cys(Bzl))
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cysteine (Cys) is a crucial amino acid in many biologically active peptides due to the unique reactivity of its thiol side chain, which is essential for forming disulfide bridges, protein conjugation, and participating in enzyme active sites.[1][2] During Solid-Phase Peptide Synthesis (SPPS), this thiol group requires protection to prevent undesirable side reactions.[1][3] The S-benzyl (Bzl) protecting group is a common choice in the Boc/Bzl synthesis strategy and can also be used in Fmoc/tBu strategies.[4] A key feature of the Bzl group is its stability under standard trifluoroacetic acid (TFA) cleavage conditions, which makes it valuable for synthesizing peptides where a protected Cys residue is desired in the final cleaved product, often for subsequent fragment condensation or specific modification.
However, synthesizing peptides with a C-terminal Cys(Bzl) residue presents specific challenges, including a high propensity for racemization and β-elimination side reactions. These application notes provide detailed protocols and troubleshooting strategies to mitigate these issues and successfully synthesize C-terminal Cys(Bzl) peptides.
Key Challenges and Mitigation Strategies
The primary difficulties in synthesizing C-terminal Cys(Bzl) peptides are base-catalyzed side reactions that occur during the repetitive piperidine treatment for Fmoc group removal.
β-Elimination and Piperidine Adduct Formation
The most significant side reaction is the β-elimination of the benzylthio group, initiated by the abstraction of the α-proton of the C-terminal Cys(Bzl) by piperidine. This forms a highly reactive dehydroalanine (Dha) intermediate, which can then undergo a Michael addition with piperidine to yield a stable 3-(1-piperidinyl)alanine adduct. This results in an undesired peptide analog with a mass increase of +84 Da.
Mitigation Strategies:
-
Protecting Group Choice: Using a more sterically hindered protecting group like Trityl (Trt) for the C-terminal cysteine can physically obstruct base-catalyzed elimination and is often the preferred strategy to minimize this side reaction.
-
Milder Deprotection Conditions: Employing alternative, less basic deprotection reagents such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% piperidine in DMF can reduce the extent of β-elimination.
Caption: Piperidine-mediated β-elimination of C-terminal Cys(Bzl).
Racemization
The C-terminal amino acid is highly susceptible to racemization (epimerization) during its initial loading onto the resin. This occurs through the formation of a 5(4H)-oxazolone intermediate during the activation of the carboxylic acid, which can easily tautomerize, leading to a loss of stereochemical integrity. The α-proton of Cys is particularly acidic, making it more prone to this issue.
Mitigation Strategies:
-
Optimized Coupling: When loading Fmoc-Cys(Bzl)-OH, use carbodiimide activators (e.g., DIC) in the presence of a racemization-suppressing additive such as Oxyma Pure or HOBt.
-
Temperature Control: Perform the loading reaction at a reduced temperature (0-4°C) to slow the rate of oxazolone formation.
-
Pre-loaded Resins: Whenever possible, use commercially available, pre-loaded Fmoc-Cys(Bzl)-Wang resins, which are prepared under carefully controlled conditions to minimize initial racemization.
Data Presentation
Table 1: Qualitative Comparison of Common Cysteine Protecting Groups
| Protecting Group | Stability to Piperidine | Stability to TFA | Cleavage Method | Propensity for β-Elimination (C-term) |
|---|---|---|---|---|
| Benzyl (Bzl) | Generally stable, but susceptible at C-terminus | Stable | Strong Acid (HF) | High |
| Trityl (Trt) | Stable, less susceptible due to steric bulk | Labile | Mild Acid (e.g., 1-5% TFA) | Low |
| Acetamidomethyl (Acm) | Stable | Stable | Iodine, Silver (I), or Mercury (II) salts | Moderate |
| tert-Butyl (tBu) | Stable | Labile | Standard TFA cocktails | Low |
Table 2: Common Coupling Reagents for Fmoc-SPPS
| Coupling Reagent | Additive | Base | Activation Time | Efficacy | Notes |
|---|---|---|---|---|---|
| HBTU | HOBt (in situ) | DIEA | 1-2 min | High | Widely used, efficient, but can cause racemization in sensitive residues. |
| HATU | HOAt | DIEA / Collidine | 1-2 min | Very High | Highly efficient, especially for difficult couplings; lower racemization than HBTU. |
| DIC / Oxyma | Oxyma Pure | - | 1-2 min | High | Excellent for reducing racemization, particularly during resin loading. |
Table 3: Troubleshooting Common Side Products in C-Terminal Cys(Bzl) Synthesis
| Observed Mass Shift | Side Product | Potential Cause | Recommended Solution(s) |
|---|---|---|---|
| +84 Da | 3-(1-piperidinyl)alanine | β-elimination of Cys(Bzl) followed by Michael addition of piperidine during Fmoc deprotection. | Use a bulkier protecting group like Trt for the C-terminal Cys. Use milder deprotection conditions (e.g., DBU/piperidine). |
| None (Diastereomer) | D-Cys Epimer | Racemization during initial loading of Fmoc-Cys(Bzl)-OH onto the resin via oxazolone formation. | Use a racemization suppressing agent (Oxyma, HOBt) with DIC. Perform loading at 0-4°C. Use pre-loaded resin. |
| -1 Da | Dehydroalanine (Dha) | Incomplete reaction of the Dha intermediate with piperidine after β-elimination. | Same as for the +84 Da adduct; ensure sufficient reaction time if piperidine addition is desired. |
Experimental Protocols
Protocol 1: Manual Loading of Fmoc-Cys(Bzl)-OH onto Wang Resin
This protocol describes the esterification of the first amino acid, Fmoc-Cys(Bzl)-OH, to a hydroxymethyl-functionalized resin (Wang resin).
Materials:
-
Wang Resin (e.g., 100-200 mesh, 1.0 mmol/g)
-
Fmoc-Cys(Bzl)-OH (3 eq. to resin functional groups)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
Oxyma Pure (3 eq.)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Reaction vessel with frit
Procedure:
-
Resin Swelling: Place the Wang resin in the reaction vessel. Add sufficient DCM to swell the resin (approx. 10-15 mL per gram) and gently agitate for 1 hour. Drain the DCM.
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-Cys(Bzl)-OH and Oxyma Pure in a minimal amount of DMF. Add DCM to dilute (e.g., 1:1 DMF:DCM). Cool the solution to 0°C in an ice bath.
-
Coupling: Add DIC to the cooled amino acid solution and stir for 2 minutes. Immediately add this activation mixture to the swollen resin.
-
Reaction: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10% Ac₂O, 5% DIEA) for 30 minutes.
-
Final Wash and Drying: Wash the resin as in step 5. Dry the resin under high vacuum to a constant weight.
-
Loading Quantification: Determine the final substitution level using a method like UV-Vis spectrophotometry of the Fmoc-piperidine adduct after a test deprotection.
Protocol 2: General Fmoc-SPPS Peptide Chain Elongation
This protocol outlines a single cycle of deprotection and coupling for extending the peptide chain.
Caption: Standard workflow for one cycle of Fmoc-SPPS.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling agent (e.g., HATU, 3-5 eq.) and a base (e.g., DIEA, 6-10 eq.) in DMF for 1-2 minutes. Add this activated mixture to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 30-120 minutes. Monitor coupling completion with a colorimetric test (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 3: Cleavage of Peptide from Wang Resin using Reagent K
This protocol is for the final cleavage of the peptide from the resin. Reagent K is a strong acid cocktail with scavengers designed to protect sensitive residues like Cys and Trp. Note that this cocktail will also deprotect most common side-chain protecting groups (e.g., tBu, Trt, Pbf) but will leave Cys(Bzl) intact.
Materials:
-
Dried Peptide-Resin
-
Reagent K: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5% / 5% / 5% / 5% / 2.5%)
-
Ice-cold diethyl ether or MTBE
-
Centrifuge tubes
-
Inert gas (Nitrogen or Argon)
Caption: Workflow for peptide cleavage and precipitation.
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) into a suitable reaction vessel. Prepare the Reagent K cocktail immediately before use and chill it in an ice bath.
-
Cleavage Reaction: Add the cold Reagent K to the resin (approx. 10 mL per gram of resin). Flush the vessel with nitrogen, seal it, and agitate gently at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin through a frit and collect the filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.
-
Pelleting and Washing: Allow the peptide to precipitate at -20°C for at least 1 hour. Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Resuspend the pellet in fresh cold ether to wash away scavengers and cleaved protecting groups, and centrifuge again. Repeat this wash step 2-3 times.
-
Drying: After the final wash, carefully decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.
Protocol 4: Analysis and Purification
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the desired peptide and assess the purity and presence of any side products identified in Table 3.
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.
-
Collect fractions corresponding to the main product peak.
-
Confirm the identity of the purified fractions by MS analysis.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
References
Application Notes and Protocols for the Analysis of Peptides Containing S-benzyl-cysteine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of synthetic peptides containing S-benzyl-cysteine (Cys(Bzl)). The S-benzyl protecting group on the cysteine thiol introduces specific considerations for various analytical techniques. These notes offer guidance on method selection, optimization, and data interpretation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of crude and purified peptides containing S-benzyl-cysteine. The hydrophobicity of the benzyl group influences the retention behavior of the peptide.
Application Note:
The primary goal of HPLC analysis is to separate the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, and byproducts from cleavage. The choice of the stationary phase, typically a C18 column, and the mobile phase gradient are critical for achieving optimal separation. Detection is commonly performed at 214 nm and 280 nm.[1] The S-benzyl group's stability under the acidic conditions of typical RP-HPLC mobile phases (e.g., 0.1% trifluoroacetic acid) allows for straightforward analysis without on-column degradation.[2]
Experimental Protocol: RP-HPLC Analysis
1. Sample Preparation:
-
Dissolve the lyophilized crude or purified peptide in a suitable solvent, such as 0.1% TFA in water or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.[1]
2. HPLC System and Conditions:
-
HPLC System: A standard reverse-phase HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues, including the benzyl group).
-
Column Temperature: 25-40 °C.
3. Gradient Elution:
-
A typical linear gradient is from 5% to 95% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.
4. Data Analysis:
-
Integrate the peak areas from the chromatogram to determine the relative purity of the peptide. The main peak corresponds to the desired full-length S-benzyl-cysteine-containing peptide.
Quantitative Data Summary: HPLC
| Parameter | Typical Value/Range | Purpose |
| Column | C18, 3.5-5 µm, 100-150 x 4.6 mm | Separation based on hydrophobicity |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for peak shape |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution |
| Gradient | 5-95% B in 30 min (starting point) | Elution of peptides with varying hydrophobicity |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection Wavelength | 214 nm, 280 nm | Peptide bond and aromatic side-chain detection |
| Injection Volume | 10-20 µL | Sample introduction |
Workflow Diagram: HPLC Analysis of S-benzyl-cysteine Peptides
References
Troubleshooting & Optimization
Technical Support Center: Cys(Bzl) Protection and Side Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with peptide synthesis. Here you will find troubleshooting guides and FAQs to address the challenges associated with the β-elimination side reaction when using Benzyl-protected Cysteine (Cys(Bzl)).
Frequently Asked Questions (FAQs)
Q1: What is β-elimination in the context of Cys(Bzl) peptide synthesis?
A1: β-elimination is a common, base-catalyzed side reaction that affects amino acids with an electron-withdrawing group on their side chain, such as protected Cysteine.[1] In the case of Cys(Bzl), a base (typically piperidine used for Fmoc-group removal) abstracts a proton from the α-carbon. This initiates the elimination of the protected thiol side chain, resulting in the formation of a dehydroalanine (DHA) intermediate.[1][2] This reactive intermediate can then be attacked by nucleophiles present in the reaction mixture.
Q2: What are the consequences of this side reaction?
A2: The primary consequence is the formation of unwanted peptide adducts. The highly reactive dehydroalanine intermediate can be attacked by the piperidine used for Fmoc deprotection, leading to the formation of a 3-(1-piperidinyl)alanine residue.[2][3] This results in a significant impurity that can be difficult to separate from the target peptide and leads to a lower overall yield.
Q3: What factors promote the β-elimination of Cys(Bzl)?
A3: The most significant factors include:
-
Base Exposure: The reaction is catalyzed by the base used for Fmoc deprotection (e.g., piperidine).
-
Position in Peptide: C-terminal Cysteine residues linked to a resin via an ester bond are particularly susceptible to this side reaction.
-
Protecting Group: The Benzyl (Bzl) protecting group is more prone to β-elimination compared to bulkier protecting groups.
Q4: How can I detect if β-elimination has occurred?
A4: The most direct way is through mass spectrometry (MS) analysis of the crude peptide product. Look for a mass peak corresponding to your target peptide plus the mass of piperidine minus the mass of the benzylthiol group. This mass shift is a characteristic sign of the piperidinyl-alanine adduct formation.
Q5: What are the primary strategies to prevent β-elimination with Cysteine?
A5: The most effective strategy is to replace the Cys(Bzl) protecting group with a more sterically hindered one, especially for C-terminal Cysteine residues. The Trityl (Trt) group is the most common and highly recommended alternative. Its bulkiness physically obstructs the base from accessing the α-proton, thus minimizing the elimination reaction. Other alternatives like Diphenylmethyl (Dpm) also offer improved stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: During LC-MS analysis of my crude peptide, I see a major impurity with a mass corresponding to my target peptide +84 Da. What is this impurity?
-
Potential Cause: This mass shift is characteristic of a side reaction involving the β-elimination of the protected thiol group from a Cysteine residue, followed by the addition of piperidine. The process first forms a dehydroalanine residue, which is then attacked by piperidine, the base used for Fmoc deprotection. This side reaction is particularly prevalent for C-terminal Cys(Bzl) residues.
-
Solutions:
-
Use a Bulkier Protecting Group: The most common and effective strategy is to use the more sterically hindered Trityl (Trt) protecting group for the C-terminal Cysteine instead of Benzyl (Bzl). The bulkiness of the Trt group physically obstructs the base-catalyzed elimination.
-
Employ a Side-Chain Anchoring Strategy: For complete prevention, a more advanced method is to anchor the Cysteine residue to the resin via its side chain instead of its C-terminus. This leaves the C-terminus as a free carboxyl group, fundamentally altering the chemistry and preventing this specific side reaction.
-
Q2: My final peptide yield is very low, and the synthesis involves a C-terminal Cys(Bzl). Could β-elimination be the cause?
-
Potential Cause: Yes, β-elimination can significantly reduce the yield of your target peptide by converting a portion of it into the piperidinyl-alanine adduct or other side products. This is especially true for peptides with a C-terminal Cys(Bzl).
-
Solutions:
-
Protecting Group Selection: Synthesize the peptide again using Fmoc-Cys(Trt)-OH for the C-terminal residue. The Trt group is known to significantly reduce the extent of β-elimination.
-
Optimize Coupling: Ensure the initial loading of the C-terminal amino acid onto the resin is efficient. Use coupling reagents with racemization-suppressing additives like Oxyma Pure or HOBt, especially when using carbodiimides like DIC.
-
Q3: Chiral analysis of my peptide shows a significant amount of the D-Cys epimer. How can I prevent this racemization?
-
Potential Cause: Racemization of the C-terminal amino acid is a known risk in solid-phase peptide synthesis. During the activation of the carboxylic acid for coupling to the resin, an intermediate (5(4H)-oxazolone) can form, which can tautomerize and lead to a loss of stereochemical integrity. While not directly caused by β-elimination, the conditions promoting one can influence the other. Cys(Trt) derivatives can be prone to racemization in the presence of bases.
-
Solutions:
-
Optimize Coupling Conditions:
-
Reagents: When using carbodiimide activators like DIC, always include a racemization-suppressing additive such as Oxyma Pure or HOBt. For Cys(Trt) derivatives, using weak bases like collidine in combination with uronium/aminium or phosphonium reagents, or coupling in the absence of bases (e.g., with carbodiimides alone), can reduce racemization.
-
Temperature: Perform the loading of the first amino acid onto the resin at a controlled, lower temperature to minimize side reactions.
-
-
Data Presentation
Comparison of Common Cysteine Protecting Groups
The selection of a Cysteine protecting group is a critical decision that impacts the success of the synthesis. The table below summarizes the performance of several common groups regarding key side reactions.
| Protecting Group | Primary Side Reaction(s) | Stability / Cleavage Conditions | Suitability for C-Terminal Cys |
| Benzyl (Bzl) | β-elimination , Racemization | Requires harsh conditions for removal (e.g., HF, Na/NH₃ (liq.)) | Not recommended; high risk of β-elimination |
| Trityl (Trt) | Racemization, S-alkylation | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O) | Highly Recommended ; steric bulk minimizes β-elimination |
| Diphenylmethyl (Dpm) | Lower racemization than Trt | Standard TFA cleavage cocktail | Good alternative to Trt |
| Acetamidomethyl (Acm) | Lower tendency for β-elimination than Bzl, but still susceptible | Orthogonal; removed by iodine or mercury(II) acetate | Better than Bzl, but Trt is preferred |
| tert-butylthio (StBu) | β-elimination | Stable to TFA; removed by reducing agents (e.g., thiols) | Used for orthogonal disulfide strategies, not for preventing β-elimination |
Experimental Protocols
Protocol 1: Loading of Fmoc-Cys(Trt)-OH onto Wang Resin
This protocol describes the first step of the synthesis, loading the sterically hindered Cys(Trt) residue onto the solid support to prevent β-elimination.
-
Resin Swelling: Swell Wang resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) to the amino acid solution and pre-activate for 5 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin.
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) and allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), followed by dichloromethane (DCM) (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Standard Cleavage of Peptide from Resin
This protocol uses a standard acidic cocktail to cleave the synthesized peptide from the resin while simultaneously removing acid-labile side-chain protecting groups like Trityl.
-
Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Cleavage Cocktail: Prepare the cleavage cocktail immediately before use: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water (H₂O). A typical volume is 10 mL per gram of resin.
-
Reaction: Add the cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether to remove scavengers.
-
Drying: Dry the final peptide pellet under vacuum before purification by HPLC.
Visualizations
Caption: Mechanism of Cys(Bzl) β-elimination and subsequent piperidine adduct formation.
Caption: SPPS workflow highlighting the critical Fmoc deprotection step for β-elimination.
Caption: Decision workflow for selecting a Cysteine protecting group to avoid β-elimination.
References
Troubleshooting incomplete coupling of H-D-Cys(Bzl)-OH
Welcome to the technical support center for troubleshooting issues related to the coupling of H-D-Cys(Bzl)-OH in solid-phase peptide synthesis (SPPS). This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting protocols to address challenges encountered during the synthesis of cysteine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the incomplete coupling of this compound?
Incomplete coupling of this compound can stem from several factors:
-
Steric Hindrance: The bulky benzyl (Bzl) protecting group on the cysteine side chain, combined with the growing peptide chain on the solid support, can physically obstruct the approach of the activated amino acid, slowing down or preventing the reaction.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) and aggregate. This aggregation can make the N-terminal amine inaccessible for coupling.[1][2]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance associated with this compound.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin in the reaction solvent can limit the accessibility of the reactive sites.[3]
Q2: How can I detect incomplete coupling of this compound?
Monitoring the completeness of the coupling reaction is crucial. The most common method is the Kaiser test (or Ninhydrin test) .[4] This is a qualitative colorimetric test that detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[4]
-
Negative Result (Yellow/Colorless beads): Suggests that the coupling is complete.
For a quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the presence of deletion sequences (peptides lacking the Cys(Bzl) residue).
Q3: What are the potential side reactions associated with this compound coupling?
Besides incomplete coupling, be aware of the following side reactions:
-
Racemization: Cysteine residues are particularly susceptible to racemization (conversion from the D-isomer to the L-isomer) during the activation step, especially with highly reactive coupling methods or prolonged exposure to base. This can lead to diastereomeric impurities that are difficult to separate.
-
β-Elimination: For C-terminal cysteine residues, a base-catalyzed elimination of the protected thiol can occur, leading to a dehydroalanine intermediate. This intermediate can then react with piperidine (used for Fmoc deprotection) to form a piperidinylalanine adduct.
-
S-Alkylation: During the final cleavage from the resin with Trifluoroacetic Acid (TFA), carbocations generated from the resin linker or other protecting groups can alkylate the deprotected cysteine thiol.
Troubleshooting Guide for Incomplete Coupling
If you have confirmed an incomplete coupling of this compound through a positive Kaiser test or HPLC analysis, consider the following strategies, starting with the simplest and progressing to more comprehensive changes.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and addressing incomplete this compound coupling.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
When dealing with a sterically hindered amino acid like this compound, switching to a more potent coupling reagent can significantly improve efficiency. The choice of reagent can impact reaction time, yield, and the risk of side reactions like racemization.
| Coupling Reagent Class | Reagent Examples | Key Characteristics | Considerations |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Standard, cost-effective. Known to suppress racemization. | Slower reaction times compared to onium salts. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Highly reactive and fast. Often used for difficult couplings. | Can cause guanidinylation of the N-terminal amine if used in excess. HATU and COMU are generally more efficient than HBTU. |
| Phosphonium Salts | PyBOP, PyAOP | Highly reactive, similar to aminium salts. Does not cause guanidinylation. | Byproducts can be more difficult to wash away. |
Experimental Protocols
Protocol 1: Double Coupling
This is often the first and simplest strategy to try after an initial positive Kaiser test.
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3-5 times).
-
Prepare a fresh solution of this compound and the coupling reagents in the same concentrations as the initial coupling.
-
Add the fresh coupling solution to the resin.
-
Allow the reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Capping of Unreacted Amines
If double coupling is unsuccessful, capping is used to terminate any unreacted peptide chains, preventing the formation of deletion sequences in the final product.
-
Following a positive Kaiser test after coupling attempts, wash the resin with DMF.
-
Prepare a capping solution. A common solution is a mixture of acetic anhydride and a base (like N,N-diisopropylethylamine - DIPEA) in DMF. A typical formulation is Acetic Anhydride/DIPEA/DMF (5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate at room temperature for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF.
-
A final Kaiser test should be negative, indicating that all free amines have been acetylated.
Protocol 3: Kaiser Test
This protocol outlines the procedure for performing the qualitative Kaiser test to detect free primary amines.
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Place 10-15 beads of the peptide-resin in a small glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Colorless/Yellow: Coupling is complete (negative test).
-
Blue/Purple: Incomplete coupling (positive test).
Signaling Pathways and Logical Relationships
Chemical Challenges in this compound Coupling
The following diagram illustrates the desired coupling reaction and a key side reaction, racemization.
Caption: Chemical pathways for the desired coupling and the racemization side reaction.
References
Technical Support Center: Optimizing Sodium/Liquid Ammonia Deprotection of Cys(Bzl)
Welcome to the technical support center for the deprotection of S-benzyl cysteine (Cys(Bzl)) using sodium in liquid ammonia (Na/NH₃). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful but challenging reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your deprotection strategy, minimize side reactions, and ensure the successful synthesis of your target peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sodium/liquid ammonia deprotection of Cys(Bzl)-containing peptides.
Problem 1: Incomplete Deprotection
-
Symptom: HPLC or Mass Spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the starting material (Cys(Bzl)-peptide).
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Sodium | The characteristic deep blue color of solvated electrons, which indicates an excess of sodium, may not have been sustained. Add small, freshly cut pieces of sodium until a faint blue color persists for at least 30 seconds.[1] |
| Poor Solubility of Peptide | The protected peptide may not be fully dissolved in the liquid ammonia, limiting its accessibility to the reducing agent. Ensure the peptide is completely dissolved before adding sodium. This can be facilitated by using a co-solvent, if compatible with the reaction conditions. |
| Reaction Quenched Prematurely | The reaction may have been quenched before deprotection was complete. Ensure the blue color indicating excess sodium is maintained for the recommended time before quenching. |
| Low Quality Reagents | The sodium may be oxidized, or the ammonia may contain water, which will consume the sodium. Use freshly opened, high-purity sodium and anhydrous liquid ammonia. |
Problem 2: Presence of Unidentified Side Products
-
Symptom: HPLC analysis shows multiple peaks, and MS analysis reveals masses that do not correspond to the starting material or the desired product.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excess Sodium | Using a large excess of sodium can lead to undesired side reactions. A sustained, deep blue endpoint is often unnecessary and can be detrimental.[2][3] Side reactions from excess sodium can include cleavage of tert-butyloxycarbonyl (Boc) groups, reduction of carboxamide groups to carbinols, and even peptide bond cleavage (N-Cα bond).[2][3] Optimize sodium consumption to the point where the blue color just persists. |
| Over-alkylation | Alkylation of the newly deprotected, highly nucleophilic thiol can occur. Ensure a proper and rapid quench of the reaction to neutralize the sodium and protonate the thiolate. |
| Racemization | The strong basic conditions can lead to racemization at the Cα of the cysteine residue. This can be assessed by chiral HPLC analysis. If racemization is a significant issue, alternative, milder deprotection methods may need to be considered. |
Problem 3: Low Recovery of the Desired Peptide
-
Symptom: The yield of the purified peptide is significantly lower than expected.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxidation of Cysteine | The free thiol of the deprotected cysteine is susceptible to oxidation, leading to disulfide-linked dimers or oligomers. Work-up procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) and with degassed solvents. The use of a reducing agent like dithiothreitol (DTT) in the work-up can help to mitigate this. |
| Adsorption to Glassware | Peptides, especially those with hydrophobic residues, can adsorb to glass surfaces. Silanizing glassware can help to reduce this issue. |
| Precipitation Issues | The peptide may not fully precipitate during the work-up. Ensure the precipitation solvent (e.g., cold diethyl ether) is sufficiently cold and that an adequate volume is used. Allowing the mixture to stand at low temperatures for an extended period can improve precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the visual endpoint for the sodium/liquid ammonia deprotection?
A1: The reaction endpoint is typically indicated by the persistence of a pale blue color for 15 to 30 seconds. This blue color is due to the presence of solvated electrons, signifying that all reducible groups have reacted and there is a slight excess of sodium. However, it is crucial to avoid a strong, persistent blue color, as this indicates a large excess of sodium which can lead to side reactions.
Q2: How do I safely quench the reaction?
A2: The reaction is typically quenched by the addition of a proton source to consume the excess sodium. A common and effective quenching agent is ammonium chloride. It should be added portion-wise until the blue color disappears. After quenching, the ammonia is allowed to evaporate in a well-ventilated fume hood.
Q3: Are there any alternatives to sodium/liquid ammonia for Cys(Bzl) deprotection?
A3: Yes, while Na/NH₃ is a classic method, it can be harsh. Other methods for removing the benzyl group from cysteine include treatment with hydrofluoric acid (HF) or strong Lewis acids like TMSBr in the presence of a scavenger such as thioanisole.
Q4: Can this method be used for peptides containing other protecting groups?
A4: The strongly reducing conditions of Na/NH₃ will cleave other benzyl-type protecting groups. However, it can also lead to the cleavage of other groups, such as Boc. It is important to consider the compatibility of all protecting groups present in the peptide with the reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: Monitoring the reaction in real-time is challenging due to the low temperature and hazardous conditions. The most practical approach is to rely on the visual cue of the persistent blue color. After the reaction is complete and worked up, the extent of deprotection and the presence of any side products should be analyzed by RP-HPLC and Mass Spectrometry.
Experimental Protocols
Protocol 1: Sodium/Liquid Ammonia Deprotection of Cys(Bzl)-Containing Peptide
Materials:
-
Cys(Bzl)-protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal, stored under mineral oil
-
Ammonium chloride (for quenching)
-
50% aqueous acetic acid
-
Deionized water
-
Dry ice/acetone bath
-
Three-neck round-bottom flask equipped with a dry ice condenser, gas inlet, and a stopper
Procedure:
-
Setup: Assemble the reaction apparatus in an efficient fume hood. Ensure all glassware is dry.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Ammonia Condensation: Condense anhydrous ammonia gas into the reaction flask to the desired volume (e.g., to achieve a peptide concentration of approximately 1 mg/mL).
-
Peptide Dissolution: Once the desired volume of liquid ammonia is collected, turn off the ammonia flow and dissolve the Cys(Bzl)-protected peptide in the liquid ammonia with gentle stirring.
-
Sodium Addition: Carefully cut small pieces of sodium metal, wash them with hexane to remove the mineral oil, and add them to the reaction mixture one at a time. The solution will turn a deep blue color upon addition of sodium. Continue adding sodium until a pale blue color persists for 30 seconds.
-
Quenching: Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color is discharged.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen.
-
Work-up: Dissolve the remaining residue in 50% aqueous acetic acid (approximately 100 µL per mg of peptide).
-
Lyophilization: Dilute the solution with water (approximately 1 mL per mg of peptide) and lyophilize to obtain the crude deprotected peptide.
-
Analysis: Analyze the crude peptide by RP-HPLC and Mass Spectrometry to determine the purity and confirm the molecular weight.
Protocol 2: Analytical HPLC for Monitoring Deprotection
Materials:
-
Crude deprotected peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as 50% ACN/water with 0.1% TFA.
-
HPLC Analysis:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient suitable for separating the starting material, product, and potential side products (e.g., 5-95% B over 30 minutes).
-
Detection: UV absorbance at 220 nm.
-
-
Data Analysis: Integrate the peak areas to determine the relative amounts of the deprotected peptide, any remaining starting material, and side products. The deprotected peptide will have a shorter retention time than the benzylated precursor.
Data Presentation
Table 1: Illustrative Data for Optimizing Sodium Addition
| Molar Equivalents of Sodium | Deprotection Efficiency (%) | Major Side Product (%) |
| 1.1 | 85 | < 2 |
| 1.5 | 98 | ~3 |
| 2.0 | >99 | ~5 |
| 5.0 | >99 | >15 |
Note: This table presents illustrative data to demonstrate the trend of increasing side product formation with excess sodium. Actual results will vary depending on the peptide sequence and reaction conditions.
Table 2: Common Side Products and Their Mass Shifts
| Side Reaction | Mass Change (Da) | Analytical Confirmation |
| Incomplete Deprotection | +90 (Benzyl group) | MS |
| Disulfide Dimer Formation | + (Molecular Weight of Peptide - 2) | MS, HPLC (later eluting peak) |
| Reduction of C-terminal Carboxamide | -1 | MS |
| Peptide Bond Cleavage | Varies | MS/MS sequencing |
Visualizations
References
Avoiding oxidation of S-benzyl-cysteine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals avoid the oxidation of S-benzyl-cysteine to its sulfoxide derivative during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of S-benzyl-cysteine during synthesis?
A1: The primary oxidation product is S-benzyl-L-cysteine sulfoxide (SBMCS). This occurs when the sulfur atom in the thioether linkage is oxidized. Further oxidation to the sulfone is also possible but less common under standard synthesis conditions.
Q2: Why is it critical to avoid the formation of S-benzyl-L-cysteine sulfoxide?
A2: The presence of the sulfoxide impurity can complicate purification processes due to similar polarities between the desired product and the byproduct. For applications in peptide synthesis, the presence of the oxidized form can lead to incorrect peptide sequences and affect the final structure and biological activity of the peptide.
Q3: What are the common causes of oxidation during the synthesis of S-benzyl-cysteine?
A3: Oxidation is primarily caused by:
-
Atmospheric Oxygen: Exposure of the reaction mixture to air, especially at elevated temperatures or under basic conditions.
-
Oxidizing Impurities: Presence of peroxides in solvents (e.g., older ethers) or other oxidizing reagents.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of oxidation.
Q4: How can I detect the presence of S-benzyl-L-cysteine sulfoxide in my final product?
A4: A highly sensitive and selective method for detecting and quantifying SBMCS is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. This technique can accurately measure even trace amounts of the sulfoxide. Other methods like High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, though they may be less sensitive.
Troubleshooting Guide
Problem 1: My final product shows a significant amount of S-benzyl-L-cysteine sulfoxide impurity upon analysis.
-
Question: Did you use deoxygenated solvents and reagents?
-
Answer: The presence of dissolved oxygen is a major contributor to oxidation. It is crucial to degas all solvents and aqueous solutions prior to use. This can be achieved by sparging with an inert gas like nitrogen or argon for 30-60 minutes or by using freeze-pump-thaw cycles.
-
-
Question: Was the reaction performed under an inert atmosphere?
-
Answer: The reaction vessel should be purged with nitrogen or argon before adding reagents, and a positive pressure of the inert gas should be maintained throughout the synthesis to prevent the ingress of atmospheric oxygen.
-
-
Question: Have your solvents been tested for peroxides?
-
Answer: Solvents like ethers can form explosive peroxides upon storage, which are also strong oxidizing agents. Always use freshly opened solvents or test for peroxides before use.
-
Problem 2: The yield of my S-benzyl-cysteine is consistently low, and I suspect oxidation is the cause.
-
Question: What were the reaction temperature and duration?
-
Answer: A study on the synthesis of S-benzyl-L-cysteine indicated that optimal yields were obtained at a low temperature of 5°C[2]. Elevated temperatures can accelerate side reactions, including oxidation. It is advisable to run the reaction at a controlled low temperature.
-
-
Question: Have you considered adding an antioxidant?
-
Answer: While not always necessary if conditions are strictly anaerobic, the addition of a small amount of a scavenger like dithiothreitol (DTT) can help to suppress oxidation[3]. However, this will complicate purification and should be used judiciously.
-
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and analysis of S-benzyl-cysteine and its oxidized form.
| Parameter | Value | Context | Reference |
| Optimal Reaction Temperature | 5°C | For the synthesis of S-benzyl-L-cysteine to achieve maximum yield. | [2] |
| Maximum Reported Yield | 91.26% | Under optimized feed-batch process conditions. | [2] |
| LC-MS/MS Limit of Detection (LOD) | 0.5 ng/mL | For S-benzyl-L-cysteine sulfoxide (SBMCS). | |
| LC-MS/MS Limit of Quantification (LOQ) | 1 ng/mL | For S-benzyl-L-cysteine sulfoxide (SBMCS). | |
| LC-MS/MS Accuracy (% Recovery) | 90 - 110% | For the quantitative analysis of SBMCS. |
Experimental Protocols
Protocol 1: Synthesis of S-benzyl-L-cysteine with Minimized Oxidation
This protocol is based on optimized conditions for a feed-batch process.
Materials:
-
L-cysteine
-
Benzyl chloride (Bzl-Cl)
-
Sodium hydroxide (NaOH)
-
Ethanol (degassed)
-
Deionized water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: Assemble a reaction vessel equipped with a stirrer, a dropping funnel, and an inlet/outlet for inert gas. Purge the entire system with nitrogen or argon for at least 30 minutes.
-
Reaction Medium Preparation: Prepare a solution of NaOH in degassed deionized water in the reaction vessel.
-
Cysteine Addition: Dissolve L-cysteine in the NaOH solution under a continuous gentle stream of inert gas.
-
Temperature Control: Cool the reaction mixture to 5°C using an ice bath.
-
Reagent Preparation: Prepare a solution of benzyl chloride in degassed ethanol.
-
Controlled Addition: Add the benzyl chloride solution dropwise to the reaction mixture over a period of time (e.g., at a rate of approximately 0.73 mL/min) while maintaining the temperature at 5°C and stirring at a moderate rate (e.g., 250 rpm).
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until completion.
-
Work-up and Crystallization: Once the reaction is complete, the product can be crystallized from the reaction mixture, filtered, washed, and dried under vacuum.
Protocol 2: Detection of S-benzyl-L-cysteine Sulfoxide by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of SBMCS.
Materials:
-
Sample containing S-benzyl-cysteine
-
S-benzyl-L-cysteine sulfoxide (SBMCS) standard
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Water (LC-MS grade) with 0.1% formic acid
-
Internal Standard (IS)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the SBMCS standard and create a series of calibration standards.
-
Dissolve a known amount of your synthesized product in the initial mobile phase.
-
For biological samples, perform protein precipitation using cold acetonitrile.
-
-
LC-MS/MS System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions. A typical mobile phase could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of SBMCS, and the product ions will be specific fragments generated by collision-induced dissociation.
-
-
Analysis:
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
Acquire the data and create a calibration curve from the standards.
-
Quantify the amount of SBMCS in your sample by comparing its response to the calibration curve.
-
Visualizations
Caption: Workflow to minimize oxidation during S-benzyl-cysteine synthesis.
Caption: Oxidation of S-benzyl-cysteine to its sulfoxide.
References
Technical Support Center: Monitoring H-D-Cys(Bzl)-OH Coupling with the Kaiser Test
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on utilizing the Kaiser test to monitor the coupling efficiency of H-D-Cys(Bzl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and how does it work in SPPS?
The Kaiser test, also known as the ninhydrin test, is a highly sensitive qualitative assay used to detect the presence of free primary amines on the solid-phase support.[1][2][3] In the context of SPPS, it is a crucial tool for monitoring the completion of the amino acid coupling step. The test relies on the reaction of ninhydrin with the primary amine of the N-terminal amino acid of the resin-bound peptide, which produces a characteristic dark blue color (Ruhemann's purple).[3][4] A successful coupling reaction results in the absence of a free primary amine, leading to a negative Kaiser test (yellow or colorless beads and solution).
Q2: Why is monitoring the coupling of this compound particularly important?
The coupling of cysteine derivatives, including this compound, can be challenging due to several factors. The bulky Benzyl (Bzl) protecting group can cause steric hindrance, potentially slowing down the coupling reaction and leading to incomplete acylation of the free amine. Furthermore, cysteine residues are known to be prone to racemization during activation and coupling. Careful monitoring with the Kaiser test is therefore essential to ensure the desired peptide sequence is synthesized with high fidelity and to avoid the accumulation of deletion sequences.
Q3: How do I interpret the results of the Kaiser test for my this compound coupling?
The results of the Kaiser test are interpreted based on the color of the resin beads and the surrounding solution after heating with the ninhydrin reagents. The following table summarizes the possible outcomes and the recommended course of action.
| Color of Resin Beads | Color of Solution | Interpretation | Recommended Action |
| Yellow / Colorless | Yellow / Colorless | Coupling is complete. | Proceed to the next deprotection step. |
| Slightly blue/green | Light blue | Coupling is nearly complete. | Extend the coupling time or perform a second coupling. |
| Dark blue | Intense blue | Coupling is incomplete. | Perform a second coupling. If the test is still positive, consider capping the unreacted amines. |
| Colorless | Dark blue | Nearly complete coupling, extend coupling or cap. | Extend the coupling time or proceed to capping. |
Q4: What could cause a false positive Kaiser test result after this compound coupling?
A false positive result, where the Kaiser test is positive (blue) even after a seemingly complete coupling, can arise from several factors:
-
Inadequate Washing: Residual primary or secondary amines from the coupling reagents (e.g., traces of the amino acid itself if not washed away properly) can lead to a false positive result.
-
Fmoc-Group Instability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine, exposing the primary amine and causing a false positive.
-
Resin Degradation: Certain resins, particularly PEG-based resins, can be less stable and may expose amine-like functionalities that react with ninhydrin.
-
Nature of the Amino Acid: N-terminal Asp, Asn, Cys, Ser, and Thr can sometimes give a less intense or atypical color.
Q5: What should I do if the Kaiser test is repeatedly positive for this compound coupling?
If you encounter persistent positive Kaiser test results, consider the following troubleshooting steps:
-
Recouple: The most straightforward approach is to perform a second coupling reaction.
-
Change Coupling Reagents: If the initial coupling reagent is not efficient enough, switching to a more potent activator like HATU or HCTU may improve the outcome.
-
Alter Solvent Conditions: Peptide aggregation can hinder coupling. Changing the solvent from DMF to NMP or DMSO might disrupt aggregation and facilitate the reaction.
-
Capping: If recoupling is unsuccessful, it is crucial to "cap" the unreacted amines to prevent the formation of deletion peptides. This is typically done using acetic anhydride and a base like DIPEA.
-
Cleavage and Mass Spectrometry Analysis: To definitively determine the cause of the issue, a small sample of the resin can be cleaved and analyzed by mass spectrometry to identify the species present.
Experimental Protocol: Kaiser Test
This protocol provides a standard procedure for performing the Kaiser test on resin-bound peptides.
Reagents:
-
Reagent A (Ninhydrin Solution): Dissolve 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B (Phenol Solution): Dissolve 80 g of phenol in 20 mL of ethanol.
-
Reagent C (KCN/Pyridine Solution): Dilute 2 mL of a 0.001 M aqueous KCN solution with 98 mL of pyridine.
Procedure:
-
Collect a small sample of the peptide-resin (approximately 10-15 beads) in a small test tube.
-
Wash the resin beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
Visualizing the Kaiser Test Workflow and Chemistry
The following diagrams illustrate the logical workflow for interpreting Kaiser test results and the underlying chemical reaction.
Caption: A flowchart illustrating the decision-making process based on Kaiser test results.
Caption: The chemical basis of the Kaiser test for detecting primary amines.
References
Technical Support Center: Managing Aggregation in Peptides Containing H-D-Cys(Bzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with peptides containing H-D-Cys(Bzl)-OH.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, purification, and handling of peptides containing this compound.
Issue 1: Poor solubility or precipitation of the peptide during HPLC purification.
-
Potential Causes:
-
Hydrophobicity: The benzyl (Bzl) group on the cysteine side chain is a large, nonpolar, and aromatic moiety that significantly increases the peptide's hydrophobicity, promoting aggregation to minimize contact with aqueous environments.[1]
-
Intermolecular Beta-Sheet Formation: Peptide backbones can form hydrogen bonds, leading to the formation of insoluble beta-sheet structures, a common cause of aggregation.[1]
-
Solvent Mismatch: The chosen solvent system may not be optimal for keeping the peptide in solution as the concentration of the organic modifier changes during the HPLC gradient.[1]
-
-
Solutions:
-
Modify the Mobile Phase:
-
Add Chaotropic Agents: Incorporate agents like guanidine hydrochloride (GuHCl) or urea into the aqueous mobile phase (Buffer A).[2][3] These disrupt the hydrogen-bonding networks that lead to aggregation. Start with low concentrations (e.g., 1-2 M) and increase if necessary.
-
Use Alternative Organic Solvents: If acetonitrile (ACN) is not effective, try isopropanol or ethanol in the organic mobile phase (Buffer B).
-
-
Optimize Sample Preparation:
-
Dissolve in Strong Solvents: Initially dissolve the crude peptide in a strong organic solvent like dimethylformamide (DMF). Then, dilute with the initial mobile phase. Note that dimethyl sulfoxide (DMSO) can oxidize peptides containing Cys or Met.
-
-
Issue 2: Incomplete coupling and low yields during Solid-Phase Peptide Synthesis (SPPS).
-
Potential Causes:
-
Resin Collapse/Shrinking: As the peptide chain elongates, it can fold and aggregate on the solid support, causing the resin beads to shrink. This physically blocks reagents from reaching the reactive N-terminus, leading to failed deprotection and coupling steps.
-
-
Solutions:
-
Change Synthesis Solvents: Switch the primary synthesis solvent from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), or add a small percentage of DMSO (10-15%) to your DMF. These solvents are better at disrupting hydrogen bonds.
-
Incorporate "Difficult Sequence" Strategies:
-
Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 50-60°C) to disrupt secondary structures.
-
Backbone Protection: Introduce a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on an amino acid's alpha-nitrogen every 6-7 residues. This sterically hinders the formation of inter-chain hydrogen bonds.
-
Use Pseudoprolines: Substitute a Ser or Thr residue with a corresponding pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, effectively breaking up beta-sheet formation. The native sequence is restored during the final TFA cleavage.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound particularly prone to aggregation?
The propensity for aggregation in peptides containing this compound stems from two primary factors:
-
Increased Hydrophobicity: The benzyl (Bzl) group is a bulky and nonpolar moiety. Its presence significantly increases the overall hydrophobicity of the peptide sequence, promoting hydrophobic collapse and aggregation to minimize contact with aqueous environments.
-
Disruption of Native Structure: While the Bzl group protects the reactive thiol, its size can interfere with the formation of the peptide's desired secondary structure (e.g., alpha-helices), potentially favoring the formation of non-native, aggregation-prone beta-sheets.
Q2: What are the best practices for dissolving and storing a purified peptide containing this compound?
-
Initial Solubility Test: Always test the solubility of a small aliquot of the peptide first.
-
Systematic Approach to Dissolution:
-
Start with sterile, distilled water.
-
If the peptide is acidic or basic, try a dilute acid (e.g., 0.1% acetic acid) for basic peptides or a dilute base (e.g., 0.1% ammonium bicarbonate) for acidic peptides. Be cautious with basic pH for free Cys peptides to avoid oxidation.
-
If aqueous solutions fail, move to organic solvents. Start with a small amount of DMF or acetonitrile (ACN) and then slowly add your aqueous buffer to the desired concentration.
-
Sonication can aid dissolution, but avoid excessive heating.
-
-
Storage: For long-term storage, it is recommended to store peptides as a lyophilized powder at -20°C or -80°C. If the peptide must be stored in solution, aliquot it to avoid repeated freeze-thaw cycles and store at -80°C. Peptides containing Cys, Met, or Trp require special care to avoid oxidation.
Q3: How can I detect if my peptide is aggregating?
Several techniques can be used to detect and characterize peptide aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the formation of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide indicates the presence of soluble aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures like amyloid fibrils.
Data Presentation
Table 1: Solubility of a Model Hydrophobic Peptide Containing Cys(Bzl)
This table provides a hypothetical example of how different solvents and additives can impact the solubility of a model hydrophobic peptide containing Cys(Bzl).
| Solvent/Additive Condition | Solubility (mg/mL) | Observation |
| Deionized Water | < 0.1 | Insoluble, suspension forms. |
| 50% Acetonitrile / Water | 0.5 | Partially soluble, some precipitation. |
| 10% DMSO, then dilute to 1 mg/mL with PBS | 1.0 | Fully dissolved, clear solution. |
| 6 M Guanidine HCl | 2.5 | Fully dissolved, clear solution. |
| 10% Formic Acid | 1.5 | Fully dissolved, clear solution. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol outlines a systematic approach to identify an effective solvent for your this compound-containing peptide.
Materials:
-
Lyophilized peptide
-
Microcentrifuge tubes
-
Vortexer and bath sonicator
-
Solvents: Deionized water, 0.1% TFA in water, 10% Acetic Acid, 0.1% Ammonium Bicarbonate, DMF, ACN.
Methodology:
-
Weigh out 1 mg of your lyophilized peptide into 4-5 separate microcentrifuge tubes.
-
Test Aqueous Solvents:
-
To Tube 1, add 100 µL of deionized water to make a 10 mg/mL stock. Vortex for 1 minute. Observe solubility.
-
To Tube 2, add 100 µL of 0.1% TFA. Vortex and observe.
-
To Tube 3, add 100 µL of 10% Acetic Acid. Vortex and observe.
-
-
Test Organic Solvents (if aqueous fails):
-
To Tube 4, add 10 µL of DMF. Vortex until the peptide is fully dissolved. Slowly add 90 µL of your desired aqueous buffer (e.g., PBS or water) to the DMF mixture in 10 µL increments, vortexing between additions. Observe for any precipitation.
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Detection
Materials:
-
Peptide stock solution
-
ThT stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Methodology:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.
-
Set up the Assay: In a 96-well plate, add the peptide solution and the ThT working solution to each well. Include a buffer-only control with ThT.
-
Incubation: Incubate the plate at the desired temperature, with or without shaking, to induce aggregation.
-
Measurement: Measure the fluorescence intensity at regular intervals.
-
Data Analysis: Subtract the background fluorescence from the peptide-containing wells. An increase in fluorescence over time indicates the formation of beta-sheet aggregates.
Visualizations
Caption: A simplified diagram of a common peptide aggregation pathway.
Caption: A logical workflow for troubleshooting peptide aggregation.
References
Technical Support Center: Characterization of Impurities from H-D-Cys(Bzl)-OH Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities encountered during the synthesis of S-benzyl-D-cysteine (H-D-Cys(Bzl)-OH).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Problem 1: Presence of an impurity with a similar retention time to this compound in reverse-phase HPLC.
-
Question: My HPLC analysis shows a peak eluting very close to the main product peak, making purification difficult. What could this impurity be and how can I resolve it?
-
Answer: This is often the L-enantiomer, H-L-Cys(Bzl)-OH, which can be present in the starting material or formed via racemization during the synthesis. Racemization can be promoted by harsh basic or acidic conditions, or high temperatures.
Mitigation Strategies:
-
Source Material: Ensure the enantiomeric purity of the starting D-cysteine.
-
Reaction Conditions: Employ milder reaction conditions. If using a base, opt for a non-nucleophilic, sterically hindered base and maintain a low reaction temperature.
-
Analytical Resolution: Utilize a chiral HPLC column for baseline separation of the enantiomers. Alternatively, derivatization with a chiral reagent, such as Marfey's reagent, can allow for separation on a standard C18 column.
-
Problem 2: Observation of a byproduct with a mass approximately 84 Da higher than the product.
-
Question: My mass spectrometry analysis reveals a significant side-product with a mass of [M+84]+. What is the likely identity of this impurity?
-
Answer: This mass difference is characteristic of the formation of a piperidine adduct. This occurs through a β-elimination of the benzylthio group to form a dehydroalanine intermediate, which then reacts with piperidine (often used in Fmoc deprotection in peptide synthesis, but can be a contaminant or used as a base in other contexts).
Mitigation Strategies:
-
Base Selection: Avoid using piperidine as a base. If its presence is unavoidable (e.g., in peptide synthesis), minimize reaction times and consider using a bulkier protecting group on the cysteine, such as trityl (Trt), to sterically hinder the β-elimination.
-
Purification: This impurity can often be separated from the desired product by reverse-phase HPLC due to its increased polarity.
-
Problem 3: Formation of disulfide-linked dimers.
-
Question: I am observing a significant peak in my HPLC with approximately double the mass of my product. How can I prevent the formation of this dimer?
-
Answer: The thiol group of cysteine is susceptible to oxidation, leading to the formation of a disulfide-bonded dimer (D-Cys(Bzl)-S-S-Cys(Bzl)-D). This can occur during the synthesis, work-up, or storage if exposed to air (oxygen).
Mitigation Strategies:
-
Inert Atmosphere: Conduct the synthesis and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use degassed solvents for both the reaction and HPLC analysis to minimize dissolved oxygen.
-
Reducing Agents: During purification, the addition of a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the HPLC mobile phase can help to reduce any formed disulfide bonds back to the free thiol.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in this compound synthesis?
A1: The most frequently encountered impurities include:
-
Racemization Product (H-L-Cys(Bzl)-OH): The L-enantiomer of the desired product.
-
Disulfide-Linked Dimer: Formed by the oxidation of two molecules of the product.
-
Piperidine Adduct: Arises from β-elimination and subsequent reaction with piperidine.
-
S-Alkylation Products: Can occur if reactive alkylating agents are present or generated in situ.
Q2: How can I best characterize these impurities?
A2: A combination of analytical techniques is recommended for unambiguous characterization:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and separating impurities. A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is a good starting point. Chiral HPLC is necessary for resolving enantiomers.
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities. Electrospray ionization (ESI) is a common technique for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the impurities. Both 1H and 13C NMR are valuable.
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Typical Mass Difference (from Product) | Common Cause | Suggested Analytical Technique |
| H-L-Cys(Bzl)-OH | 0 | Racemization | Chiral HPLC, Derivatization followed by HPLC |
| Disulfide-Linked Dimer | + Product MW - 2 | Oxidation | HPLC, MS |
| Piperidine Adduct | +84 Da | β-elimination and reaction with piperidine | HPLC, MS |
| S-tert-butyl Adduct | +56 Da | Reaction with tert-butyl cations (from protecting groups) | HPLC, MS |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture of water and acetonitrile.
Protocol 2: Mass Spectrometry Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Interpretation: Look for the [M+H]+ ion of this compound (expected m/z ≈ 212.07) and the corresponding ions for potential impurities as listed in Table 1. A characteristic fragment for S-benzyl protected cysteines is the loss of the benzyl group (neutral loss of 91 Da).
Protocol 3: 1H NMR Sample Preparation and Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or Deuterated water (D2O) with a pH adjustment.
-
Concentration: 5-10 mg/mL
-
Instrument: 400 MHz or higher NMR spectrometer
-
Analysis: Acquire a standard 1D proton spectrum. Key expected signals for this compound include aromatic protons from the benzyl group (around 7.2-7.4 ppm), the α-proton (around 3.5-4.0 ppm), the β-protons (around 2.8-3.2 ppm), and the benzylic protons (around 3.7-3.9 ppm). Chemical shifts of impurities will deviate from these values.
Visualizations
Caption: A typical experimental workflow for the synthesis, analysis, and purification of this compound.
Caption: Common impurity formation pathways from this compound.
Validation & Comparative
A Comparative Guide to H-D-Cys(Bzl)-OH and Fmoc-Cys(Trt)-OH in Fmoc-SPPS
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for cysteine residues is a critical decision that profoundly impacts the success of the synthesis. Cysteine's reactive thiol side chain necessitates robust protection to prevent unwanted side reactions, primarily premature disulfide bond formation. This guide provides a detailed, data-supported comparison between two cysteine derivatives: the TFA-stable H-D-Cys(Bzl)-OH (used in its Fmoc-protected form, Fmoc-D-Cys(Bzl)-OH) and the widely-used, TFA-labile Fmoc-Cys(Trt)-OH, in the context of Fmoc-SPPS.
Fundamental Chemical and Strategic Differences
The core difference between these two building blocks lies in the lability of their respective thiol protecting groups, the Benzyl (Bzl) group and the Trityl (Trt) group. This dictates their compatibility with standard Fmoc-SPPS workflows and determines their ideal applications.
Fmoc-Cys(Trt)-OH is the industry standard for the routine incorporation of cysteine in Fmoc-SPPS.[1][2] The Trt group is highly acid-labile and is conveniently removed during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail.[3][4] This streamlined workflow makes it a cost-effective and efficient choice for synthesizing peptides where the cysteine thiol is intended to be free post-cleavage, ready for subsequent disulfide bond formation or conjugation.[1]
On the other hand, the Benzyl (Bzl) protecting group on Fmoc-Cys(Bzl)-OH is stable to TFA. Its removal requires harsh acidic conditions, such as treatment with liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This makes it fundamentally incompatible with the standard Fmoc/tBu strategy, where TFA is used to cleave the peptide from the resin while simultaneously removing other acid-labile side-chain protecting groups. The primary utility of Fmoc-Cys(Bzl)-OH in Fmoc-SPPS is therefore as an orthogonal protecting group. It allows for the selective deprotection of other cysteine residues (e.g., Cys(Trt)) and the formation of specific disulfide bonds, while the Cys(Bzl) residue remains protected.
Performance and Side Reactions: A Quantitative Comparison
The choice of protecting group influences not only the synthetic strategy but also the purity and yield of the final peptide by affecting the propensity for side reactions such as racemization and β-elimination.
| Parameter | Fmoc-Cys(Trt)-OH | This compound | Key Considerations |
| Deprotection Condition | Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Harsh acids (e.g., HF, TFMSA) | Bzl group's stability to TFA makes it non-orthogonal with standard Fmoc/tBu strategy. |
| Racemization | Susceptible to racemization. Can be significant depending on coupling conditions (e.g., 3.3% with DIPCDI/Oxyma Pure) | Also susceptible to racemization. | Racemization is a known issue for cysteine residues, especially with highly reactive coupling methods. |
| Primary Side Reactions | - Incomplete deprotection (can be mitigated with scavengers like TIS).- β-elimination at C-terminus leading to piperidinyl-alanine formation.- S-alkylation by carbocations from resin or other protecting groups. | - β-elimination at C-terminus, especially with repeated piperidine exposure.- Oxidation to sulfoxide (less common). | C-terminal cysteine residues are particularly prone to side reactions during Fmoc deprotection. |
| Primary Application | Routine synthesis of peptides with free cysteine residues or for post-cleavage disulfide bond formation. | Synthesis of complex peptides requiring regioselective disulfide bond formation. | The choice is dictated by the desired final structure and disulfide connectivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental outcomes. Below are representative protocols for the incorporation of Fmoc-Cys(Trt)-OH and Fmoc-D-Cys(Bzl)-OH into a peptide sequence on a solid support and the subsequent cleavage steps.
Protocol 1: Incorporation of Fmoc-Cys(Trt)-OH or Fmoc-D-Cys(Bzl)-OH in Fmoc-SPPS
This protocol outlines a standard manual coupling cycle on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin (e.g., 0.5 mmol scale) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (Fmoc-Cys(Trt)-OH or Fmoc-D-Cys(Bzl)-OH, 4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin test.
-
Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).
-
Protocol 2: Cleavage and Deprotection
The cleavage protocols for the two derivatives are fundamentally different.
A. Cleavage of Peptide with Cys(Trt) from Resin:
-
Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Work-up: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more. Dry the crude peptide under vacuum.
B. Cleavage of Peptide with Cys(Bzl) (HF Cleavage):
Caution: This procedure involves the use of liquid hydrogen fluoride (HF), which is extremely hazardous and requires specialized equipment and safety protocols.
-
Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under vacuum. Place the resin in a specialized HF cleavage apparatus.
-
Scavenger Addition: Add a scavenger such as anisole or cresol to the resin.
-
HF Cleavage: Cool the apparatus to approximately -5 to 0 °C. Carefully condense liquid HF into the reaction vessel.
-
Reaction: Stir the mixture at 0 °C for 1 hour.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation and Work-up: Triturate the remaining residue with cold diethyl ether to precipitate the peptide. Wash and dry the crude peptide as described previously.
Visualizing the Workflows and Chemical Pathways
Diagrams generated using Graphviz illustrate the distinct workflows and chemical transformations involved when using Fmoc-Cys(Trt)-OH versus Fmoc-Cys(Bzl)-OH.
Summary and Recommendations
The evidence strongly supports the use of Fmoc-Cys(Trt)-OH as the superior and standard reagent for the routine incorporation of cysteine in Fmoc-SPPS. Its compatibility with standard TFA cleavage protocols provides a streamlined, efficient, and cost-effective workflow.
Fmoc-D-Cys(Bzl)-OH (and its L-isomer) is a specialized reagent that is fundamentally incompatible with standard Fmoc/tBu SPPS protocols due to the stability of the Bzl group to TFA. Its use is warranted only in specific, advanced applications, such as the synthesis of complex peptides requiring an orthogonal protection strategy for regioselective disulfide bond formation. The necessity for hazardous HF cleavage conditions further limits its widespread application and requires specialized laboratory infrastructure and safety precautions.
For the vast majority of peptide synthesis projects, researchers and drug developers will find Fmoc-Cys(Trt)-OH to be the more practical, efficient, and safer choice. The selection of Fmoc-Cys(Bzl)-OH should be reserved for cases where a TFA-stable, orthogonally protected cysteine is explicitly required by the synthetic design.
References
A Comparative Guide to S-Benzyl and S-Trityl Deprotection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the selection of appropriate protecting groups for reactive amino acid side chains is a critical determinant of success. For cysteine residues, the sulfhydryl group necessitates robust protection to prevent undesired side reactions. Among the plethora of available protecting groups, the S-benzyl (Bzl) and S-trityl (Trt) moieties are frequently employed. This guide provides an objective, data-driven comparison of the deprotection methodologies for S-benzyl and S-trityl groups, offering insights into their respective advantages, limitations, and experimental protocols.
At a Glance: Key Differences in Deprotection
The fundamental difference between S-benzyl and S-trityl protecting groups lies in their lability under acidic conditions. The S-trityl group is highly acid-labile and can be cleaved under mild acidic conditions, whereas the S-benzyl group is significantly more stable and requires harsh acidic reagents or catalytic hydrogenolysis for its removal.[1][2] This differential stability forms the basis of their orthogonal use in complex peptide synthesis.[1][2]
Quantitative Comparison of Deprotection Methods
The choice of deprotection method significantly impacts the overall yield and purity of the final peptide. The following tables summarize quantitative data for common deprotection strategies for S-trityl and S-benzyl groups.
Table 1: Comparison of S-Trityl Deprotection Methods
| Deprotection Reagent(s) | Substrate/Resin | Solvent(s) | Time | Temperature | Yield (%) | Reference |
| TFA/H₂O/TIPS (95:2.5:2.5) | Peptide on Rink Amide Resin | - | 2-3 h | Room Temp. | High | [3] |
| Formic Acid (97%+) | Nucleoside derivative | Dioxane, EtOH, Et₂O | 3 min | Room Temp. | >90 | |
| Iodine (0.1 M) | Protected Peptide | Dichloromethane (DCM) | 5 min | Room Temp. | - | |
| 1% TFA in DCM | Peptide on 2-ClTrt Resin | Dichloromethane (DCM) | 2 min (x10) | Room Temp. | - |
Table 2: Comparison of S-Benzyl Deprotection Methods
| Deprotection Reagent(s) | Substrate/Resin | Solvent(s) | Time | Temperature | Yield (%) | Reference |
| Anhydrous HF/Anisole | Peptide on Resin | - | 1-2 h | 0°C | Variable | |
| TFMSA/TFA/Anisole | Peptide | - | 45 min | 0°C | - | |
| H₂/Pd/C | Protected Amino Acid | Methanol (MeOH) | - | Room Temp. | High | |
| Mg/Ammonium Formate | N-Bzl amino derivatives | - | - | - | High |
Deprotection Mechanisms and Workflows
The distinct deprotection pathways for S-trityl and S-benzyl groups are visualized below.
Caption: Acid-catalyzed cleavage of the S-trityl group proceeds via a stable trityl carbocation intermediate.
Caption: Catalytic hydrogenolysis provides a common and clean method for S-benzyl deprotection.
Side Reactions and Compatibility
A critical aspect of any deprotection strategy is the potential for side reactions and its compatibility with other protecting groups.
S-Trityl Deprotection:
-
Side Reactions: The primary concern during acid-mediated S-trityl deprotection is the re-alkylation of the liberated thiol or other nucleophilic residues (e.g., tryptophan) by the stable trityl cation. The use of scavengers such as triisopropylsilane (TIPS) or 1,2-ethanedithiol (EDT) is crucial to trap the trityl cation and prevent these side reactions. Incomplete deprotection of N-terminal asparagine (Trt) has been observed under normal TFA conditions.
-
Compatibility: The S-trityl group is compatible with both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. Its mild acid lability allows for orthogonal deprotection in the presence of more acid-stable groups like S-benzyl. It is also compatible with the base-labile Fmoc group.
S-Benzyl Deprotection:
-
Side Reactions: Deprotection of S-benzyl groups using strong acids like HF can lead to several side reactions. The generated benzyl carbocations are potent alkylating agents that can modify nucleophilic side chains of residues like cysteine, methionine, and tryptophan. The use of scavengers such as anisole is necessary to minimize these side reactions. During Fmoc-SPPS, repetitive piperidine treatment can cause β-elimination of the S-benzyl group, especially in C-terminal cysteine residues, leading to the formation of dehydroalanine.
-
Compatibility: The S-benzyl group is highly stable to the acidic conditions used for the removal of t-butyl-based and trityl protecting groups, making it a valuable tool for orthogonal protection strategies. However, the harsh conditions required for its removal limit its compatibility with sensitive peptides. The presence of sulfur in S-benzyl protected cysteine can poison the palladium catalyst used in catalytic hydrogenolysis, although the addition of BF₃-etherate can suppress this effect.
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: S-Trityl Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a standard procedure for the final deprotection of a peptide synthesized on a solid support using Fmoc chemistry.
Materials:
-
Peptide-resin with S-trityl protected cysteine
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change to yellow or orange may be observed due to the formation of the trityl cation.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Lyophilize the peptide to obtain the crude product.
Protocol 2: S-Benzyl Deprotection by Catalytic Hydrogenolysis
This protocol describes the deprotection of an S-benzyl group in solution phase.
Materials:
-
S-benzyl protected compound
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH) or other suitable solvent
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the S-benzyl protected compound in a suitable solvent like methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% of palladium).
-
Secure a hydrogen balloon to the reaction flask or use a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Conclusion
The choice between S-benzyl and S-trityl as a protecting group for cysteine is dictated by the overall synthetic strategy. The S-trityl group, with its mild acid lability, is well-suited for standard Fmoc-based SPPS where final deprotection is achieved with TFA. The S-benzyl group, on the other hand, offers an orthogonal protection strategy due to its high stability to acid. Its removal, however, requires harsh conditions that may not be suitable for all peptides. Careful consideration of the deprotection conditions, potential side reactions, and compatibility with other protecting groups is paramount for the successful synthesis of complex peptides and drug candidates. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their specific synthetic needs.
References
A Comparative Guide to S-Benzyl Cysteine Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of cysteine-containing peptides is a critical yet challenging endeavor. The unique reactivity of the cysteine thiol group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions and ensure the integrity of the final peptide.[1] Among the various thiol protecting groups available, the S-benzyl (Bzl) group offers a distinct set of advantages, particularly in the synthesis of complex peptides requiring orthogonal protection schemes. This guide provides an objective comparison of S-benzyl cysteine protection with other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group significantly impacts the success of peptide synthesis, influencing factors such as yield, purity, and the occurrence of side reactions. The S-benzyl group is particularly noted for its high stability under the acidic conditions typically used for peptide cleavage from the resin in Fmoc-SPPS, a characteristic that defines its primary applications.[2]
A major concern during the coupling of cysteine residues is racemization.[3] The S-benzyl group has been shown to be less prone to racemization compared to the more commonly used S-trityl (Trt) group under standard coupling conditions.[3] Another significant side reaction, particularly for C-terminal cysteine residues, is β-elimination, which can be influenced by the choice of protecting group.[4]
| Protecting Group | Key Advantages | Key Disadvantages | Racemization Level (%) | Deprotection Conditions | Orthogonal |
| S-Benzyl (Bzl) | High acid stability, useful for orthogonal protection. Lower racemization than Trt. | Requires harsh cleavage conditions (HF, TFMSA) not compatible with standard Fmoc-SPPS cleavage. | 5.3 | HF or TFMSA | Yes |
| S-Trityl (Trt) | Most common, cost-effective, cleaved with standard TFA cocktails. | Prone to significant racemization. | 8.0 | Standard TFA cocktails | No |
| S-Acetamidomethyl (Acm) | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. | Requires specific deprotection reagents like iodine or heavy metal salts. | Lower tendency than Trt | Iodine, Silver(I), Thallium(III) | Yes |
| S-Diphenylmethyl (Dpm) | Lower racemization than Trt and Bzl. | 1.2 | Standard TFA cocktails | No | |
| S-Tetrahydropyranyl (Thp) | Significantly reduces racemization and β-elimination side reactions. | Introduces a chiral center. | 0.74 | Standard TFA cocktails | No |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Cys(Bzl)-OH in SPPS
This protocol describes a single coupling cycle of Fmoc-Cys(Bzl)-OH to a solid-phase resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Fmoc-Cys(Bzl)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF twice (5 minutes and then 15 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Cys(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to ensure the coupling reaction is complete (a negative test indicates no free primary amines).
Protocol 2: Orthogonal Deprotection and Cleavage Strategy
This protocol outlines the cleavage of a peptide from the resin while leaving the S-benzyl group intact for subsequent manipulation.
Materials:
-
Peptide-resin with Cys(Bzl) and other acid-labile protecting groups (e.g., Trt, tBu)
-
TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage: Add the freshly prepared TFA cleavage cocktail to the dried peptide-resin. Agitate the mixture at room temperature for 2-4 hours. This will cleave the peptide from the resin and remove other acid-labile protecting groups, but not the S-benzyl group.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the S-benzyl protected peptide.
Protocol 3: S-Benzyl Group Deprotection
This is a representative protocol for the removal of the S-benzyl group, which requires strong acidic conditions. Caution: Handle HF and TFMSA with extreme care in a specialized chemical fume hood.
Materials:
-
S-benzyl protected peptide
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
Procedure:
-
Preparation: Place the S-benzyl protected peptide in a reaction vessel suitable for HF or TFMSA cleavage. Add appropriate scavengers.
-
Deprotection: Cool the reaction vessel (e.g., with dry ice/acetone). Carefully condense HF into the vessel or add TFMSA. Allow the reaction to proceed at 0°C for 1-2 hours.
-
Removal of Acid: Evaporate the HF or TFMSA under a stream of nitrogen.
-
Peptide Precipitation and Isolation: Precipitate the deprotected peptide with cold diethyl ether and isolate by centrifugation.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and decision-making processes in the use of S-benzyl cysteine protection.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal protection strategy using S-benzyl and S-trityl groups.
Caption: Key side reactions involving cysteine during SPPS.
Conclusion
The S-benzyl protecting group for cysteine is a valuable tool in peptide synthesis, particularly for complex peptides requiring regioselective disulfide bond formation. Its high stability to standard TFA cleavage conditions provides an orthogonal handle that is not available with more common protecting groups like S-trityl. However, this stability necessitates the use of harsh deprotection methods, which may not be suitable for all peptide sequences. The choice of a cysteine protecting group should, therefore, be a strategic decision based on the specific requirements of the target peptide, taking into account factors such as the potential for racemization, the desired disulfide bond pattern, and the compatibility with the overall synthetic strategy.
References
A Comparative Yield Analysis of Peptide Synthesis with Cys(Bzl)
For researchers, scientists, and drug development professionals, the strategic selection of amino acid-protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). The unique reactivity of cysteine's thiol group necessitates robust protection to prevent unwanted side reactions, ensuring high yield and purity of the final peptide. This guide provides an objective comparison of the performance of S-benzyl-L-cysteine, Cys(Bzl), against other common cysteine-protecting groups in the context of modern Fluorenylmethoxycarbonyl (Fmoc)-based SPPS.
The primary differentiator for cysteine-protecting groups is their stability and the conditions required for their removal. The choice of protecting group fundamentally impacts the synthetic strategy, particularly its orthogonality—the ability to remove specific protecting groups without affecting others or the peptide backbone.
Chemical and Strategic Differences
The S-benzyl (Bzl) protecting group is a classic choice, historically significant in Boc/Bzl synthesis strategies. However, it presents a major challenge for the more common Fmoc/tBu strategy. The C-S bond in Cys(Bzl) is highly stable and resistant to cleavage by trifluoroacetic acid (TFA), the standard reagent used to cleave the finished peptide from the resin and remove most other side-chain protecting groups (like tBu, Boc, Pbf).[1][2] Removal of the Bzl group requires harsh, hazardous acids such as liquid hydrogen fluoride (HF).[3][4]
In contrast, groups like S-trityl (Trt) are designed for orthogonality with the Fmoc/tBu strategy. The Trt group is highly acid-labile and is efficiently removed by the standard TFA cleavage cocktail, making it the preferred choice for routine synthesis of peptides intended to have free thiol groups.[3] Other groups, such as S-acetamidomethyl (Acm), are stable to TFA, offering an orthogonal option for synthesizing complex peptides where selective, post-cleavage disulfide bond formation is required.
Performance Comparison in Peptide Synthesis
The yield and purity of a synthetic peptide are directly impacted by the efficiency of the coupling reactions and the prevalence of side reactions. For cysteine-containing peptides, two side reactions are particularly problematic: racemization and β-elimination.
Racemization: Cysteine is highly susceptible to racemization (the conversion from the L- to the D-isomer) during the base-mediated activation step of coupling. The choice of protecting group significantly influences the extent of this side reaction. While the Bzl group offers moderate protection, other groups have been shown to be superior in maintaining stereochemical integrity under standard Fmoc-SPPS conditions.
β-Elimination: C-terminal cysteine residues are particularly prone to a base-catalyzed side reaction where the protected thiol is eliminated, forming a dehydroalanine intermediate. This intermediate can then react with piperidine (the base used for Fmoc deprotection) to form a piperidinyl-alanine adduct, an impurity that is difficult to remove. The steric bulk of the protecting group can mitigate this side reaction; the larger Trityl group, for instance, offers better protection than the smaller Acetamidomethyl group.
Quantitative Data Summary
The following tables summarize key performance data for various cysteine-protecting groups. Direct yield comparisons involving Cys(Bzl) within a standard Fmoc/TFA cleavage workflow are scarce because its chemical properties make it fundamentally unsuited for this strategy. The data presented focuses on side reactions that directly impact overall yield and purity.
Table 1: Comparison of Cysteine Protecting Group Properties
| Feature | Cys(Bzl) | Cys(Trt) | Cys(Acm) | Cys(Thp) |
| Cleavage Reagent | Liquid Hydrogen Fluoride (HF) | Trifluoroacetic Acid (TFA) | Iodine (I₂), Hg(II), Ag(I) | Trifluoroacetic Acid (TFA) |
| Orthogonal to Fmoc/tBu? | No | Yes | Yes (TFA-stable) | Yes |
| Primary Application | Boc/Bzl synthesis, Protected fragments | Routine Fmoc synthesis (free thiol) | Selective disulfide bond formation | Routine Fmoc synthesis (reduced racemization) |
| Key Disadvantage | Harsh/hazardous cleavage, Not TFA-labile | Prone to racemization | Requires separate deprotection step |
Table 2: Racemization of Cysteine During Coupling of H-Gly-Cys-Phe-NH₂
| Protecting Group | Coupling Conditions | Racemization (%) |
| Trt | HCTU/6-Cl-HOBt/DIEA | 10.9 |
| Dpm | HCTU/6-Cl-HOBt/DIEA | 4.8 |
| Thp | DIPCDI/Oxyma Pure | 0.74 |
| Trt | DIPCDI/Oxyma Pure | 3.3 |
| Dpm | DIPCDI/Oxyma Pure | 6.8 |
Experimental Workflows and Methodologies
The strategic differences between using Cys(Bzl) and Cys(Trt) are best illustrated by their respective experimental workflows.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Comparative Cleavage and Deprotection Protocols
The final and most critical difference in workflow comes at the cleavage and deprotection stage.
Caption: Comparison of cleavage pathways for Cys(Trt) and Cys(Bzl) groups.
Protocol 1: Standard Cleavage for Cys(Trt)-Containing Peptides
-
Resin Preparation: The dried peptide-resin is placed in a reaction vessel.
-
Cleavage Cocktail Addition: A cleavage cocktail, typically consisting of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water, is added to the resin. TIS acts as a scavenger to irreversibly capture the cleaved trityl cations.
-
Reaction: The mixture is agitated at room temperature for 2-4 hours. This single step cleaves the peptide from the resin and removes the Trt, tBu, Boc, and Pbf side-chain protecting groups simultaneously.
-
Peptide Precipitation: The resin is filtered off, and the TFA solution is concentrated. The crude peptide is precipitated by adding the solution to cold diethyl ether.
-
Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.
Protocol 2: Cleavage for Cys(Bzl)-Containing Peptides
-
Resin Preparation: The dried peptide-resin is placed in a specialized, HF-resistant apparatus (e.g., made of Kel-F).
-
Scavenger Addition: A scavenger, such as anisole, is added to the resin.
-
HF Cleavage: The reaction vessel is cooled to 0°C, and liquid hydrogen fluoride (HF) is carefully condensed into the vessel. The mixture is stirred at 0°C for 1-2 hours. This hazardous procedure removes the Bzl group along with other protecting groups and cleaves the peptide from the resin.
-
HF Removal: The HF is removed by evaporation under a stream of nitrogen.
-
Peptide Isolation: The residue is washed extensively with cold diethyl ether to remove the scavenger and organic byproducts. The crude peptide is then dissolved in an aqueous buffer for purification.
Application in Biological Signaling Pathways
Cysteine-containing peptides often play crucial roles in biology, frequently as hormones or signaling molecules that rely on disulfide bonds for structural stability and function. A classic example is Somatostatin, a cyclic peptide hormone that inhibits the release of other hormones like growth hormone. Its structure is constrained by a disulfide bond between two cysteine residues. The synthesis of such molecules requires a carefully planned protecting group strategy to ensure the correct disulfide bridge is formed.
References
Unveiling the Stereochemical Stability of Cysteine Derivatives in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protected amino acid building blocks is a critical factor influencing the stereochemical integrity of the final peptide. Cysteine, with its reactive thiol side chain, is particularly susceptible to racemization during coupling reactions. This guide provides a comprehensive comparison of the racemization levels of S-benzyl-protected cysteine (H-D-Cys(Bzl)-OH and its Nα-Fmoc derivative) against other commonly used cysteine derivatives, supported by quantitative data and detailed experimental protocols.
The propensity of a cysteine derivative to racemize is significantly influenced by the nature of its S-protecting group, as well as the coupling conditions employed during solid-phase peptide synthesis (SPPS). Understanding these nuances is paramount to minimizing the formation of undesirable diastereomeric impurities, which can be challenging to separate and may impact the biological activity of the synthetic peptide.
Comparative Analysis of Racemization Levels
Experimental data from studies utilizing a standardized model peptide system (H-Gly-Cys-Phe-NH₂) reveal significant differences in the degree of racemization among various S-protected cysteine derivatives. The S-benzyl (Bzl) protecting group, as seen in Fmoc-Cys(Bzl)-OH, offers a moderate degree of protection against racemization. While it demonstrates lower racemization compared to the widely used S-trityl (Trt) derivative under certain conditions, other protecting groups such as S-diphenylmethyl (Dpm), S-4,4'-dimethoxydiphenylmethyl (Ddm), S-4-methoxybenzyloxymethyl (MBom), and S-tetrahydropyranyl (Thp) have been shown to provide superior suppression of this side reaction.[1][2][3][4]
The following table summarizes the racemization percentages observed for various Fmoc-protected cysteine derivatives when incorporated into the model peptide H-Gly-Cys-Phe-NH₂ under specific coupling conditions.
| Fmoc-Cys Derivative | S-Protecting Group | Racemization (%) | Reference |
| Fmoc-Cys(Bzl)-OH | Benzyl (Bzl) | 5.3 | [2] |
| Fmoc-Cys(Trt)-OH | Trityl (Trt) | 8.0 | |
| Fmoc-Cys(Dpm)-OH | Diphenylmethyl (Dpm) | 1.2 | |
| Fmoc-Cys(Ddm)-OH | 4,4'-Dimethoxydiphenylmethyl (Ddm) | 0.8 | |
| Fmoc-Cys(MBom)-OH | 4-Methoxybenzyloxymethyl (MBom) | 0.4 | |
| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | 0.74 | |
| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | Low tendency | |
| Fmoc-Cys(Tmob)-OH | 2,4,6-Trimethoxybenzyl (Tmob) | Variable | |
| Fmoc-Cys(Xan)-OH | 9H-xanthen-9-yl (Xan) | Variable |
Note: Racemization levels are highly dependent on the specific coupling reagents, base, solvent, and pre-activation time used in the synthesis.
Experimental Protocol for Racemization Analysis
The quantitative data presented in this guide are primarily derived from a well-established experimental model designed to assess cysteine racemization during SPPS.
Model System: Synthesis of the tripeptide H-Gly-Cys-Phe-NH₂.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-L-Cys(S-protecting group)-OH, Fmoc-Phe-OH)
-
Coupling reagent: HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Additive: 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole)
-
Base: DIEA (N,N-diisopropylethylamine)
-
Solvent: DMF (N,N-dimethylformamide)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with appropriate scavengers
-
HPLC system with a C18 column
Procedure:
-
Resin Preparation: The Rink amide resin is swelled in DMF.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.
-
Peptide Coupling:
-
Fmoc-Phe-OH is coupled to the deprotected resin.
-
Following deprotection, the desired Fmoc-L-Cys(S-protecting group)-OH is coupled. The coupling is performed using a pre-activation procedure where the Fmoc-cysteine derivative, HCTU, 6-Cl-HOBt, and DIEA are mixed in DMF for a defined period (e.g., 1 minute) before being added to the resin.
-
After deprotection of the cysteine residue, Fmoc-Gly-OH is coupled to complete the tripeptide sequence.
-
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a suitable TFA cleavage cocktail.
-
HPLC Analysis: The crude peptide is dissolved in an appropriate solvent and analyzed by reverse-phase HPLC. The diastereomeric peptides, H-Gly-L-Cys-Phe-NH₂ and H-Gly-D-Cys-Phe-NH₂, are separated and quantified.
-
Quantification of Racemization: The percentage of racemization is calculated from the peak areas of the D- and L-cysteine containing peptides using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the level of cysteine racemization.
Caption: Experimental workflow for determining cysteine racemization.
Conclusion and Recommendations
The choice of S-protecting group for cysteine is a critical parameter in minimizing racemization during peptide synthesis. While S-benzyl protection offers a moderate level of stereochemical stability, for syntheses where the suppression of racemization is paramount, the use of derivatives such as Fmoc-Cys(Ddm)-OH or Fmoc-Cys(MBom)-OH is recommended. Additionally, optimizing coupling conditions, such as avoiding strong bases and prolonged pre-activation times, can further mitigate the risk of epimerization. This guide provides researchers with the necessary data and protocols to make informed decisions in the selection of cysteine derivatives, ultimately leading to the synthesis of higher purity peptides for research and drug development applications.
References
The Impact of S-Benzyl Protection on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of protecting groups in peptide synthesis is a critical decision that can significantly influence the final product's purity, yield, and, most importantly, its biological activity. This guide provides an objective comparison of the S-benzyl (Bzl) protecting group for cysteine with a common alternative, S-acetamidomethyl (Acm), focusing on their impact on the bioactivity of the resulting peptide, using the synthesis of the nonapeptide hormone oxytocin as a case study.
The thiol group of cysteine is highly reactive and necessitates protection during peptide synthesis to prevent unwanted side reactions, such as oxidation to form disulfide bridges at incorrect stages. The S-benzyl group has historically been a popular choice, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, due to its robustness. However, its removal requires harsh acidic conditions, which can potentially compromise the integrity and bioactivity of the final peptide. Milder protecting groups, such as S-Acm, have been developed to circumvent this issue.
Performance Comparison: S-Benzyl vs. S-Acetamidomethyl Protection in Oxytocin Synthesis
The bioactivity of synthetic peptides is a definitive measure of the success of a synthesis strategy. The following table summarizes the reported biological activity of oxytocin synthesized using S-benzyl and S-acetamidomethyl protection for the cysteine residues.
| Protecting Group | Peptide | Bioactivity (Uterotonic Activity) | Deprotection Method | Key Observations |
| S-benzyl (Bzl) | Oxytocin | ~450 IU/mg[1] | Sodium in liquid ammonia or HF cleavage | The landmark first synthesis of a peptide hormone utilized S-benzyl protection. The harsh deprotection is a significant drawback. |
| S-acetamidomethyl (Acm) | Oxytocin | 588 IU/mg | Iodine treatment | Milder deprotection conditions can lead to a higher final bioactivity, suggesting less degradation of the peptide. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides on a solid support follows a cyclical process of deprotection, activation, and coupling of amino acids.
-
Resin Preparation: The C-terminal amino acid is attached to a solid support resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.
-
Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
References
Literature review of H-D-Cys(Bzl)-OH applications in complex peptides
For researchers, scientists, and drug development professionals navigating the intricate landscape of complex peptide synthesis, the strategic selection of protecting groups for cysteine residues is paramount. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent unwanted side reactions, such as oxidation and disulfide scrambling, ensuring the desired peptide is synthesized with high yield and purity. This guide provides an objective comparison of H-D-Cys(Bzl)-OH with alternative cysteine protection strategies, supported by experimental data and detailed protocols.
The S-benzyl (Bzl) protecting group, utilized in the form of Fmoc-D-Cys(Bzl)-OH in standard Fmoc-based solid-phase peptide synthesis (SPPS), occupies a specialized niche. Its remarkable stability to trifluoroacetic acid (TFA) sets it apart from more commonly used acid-labile protecting groups.[1] This characteristic makes it an invaluable tool for orthogonal protection schemes in the synthesis of peptides with multiple, regioselectively formed disulfide bonds.[1] However, this stability also presents a significant challenge: the need for harsh, hazardous reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for its removal.[1][2]
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group significantly impacts several key aspects of peptide synthesis, including yield, purity, and the stereochemical integrity of the final product. Cysteine residues are particularly prone to racemization during the activation and coupling steps of SPPS.[3] The S-benzyl group offers a moderate degree of protection against this side reaction.
| Protecting Group | Chemical Structure | Key Features | Typical Cleavage Conditions |
| Benzyl (Bzl) | -CH₂-C₆H₅ | High stability to TFA; useful for orthogonal protection. | HF or TFMSA |
| Trityl (Trt) | -C(C₆H₅)₃ | Standard for Fmoc-SPPS; acid-labile. | TFA-based cocktails |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Stable to TFA and HF; removed by iodine or mercury(II) acetate. | I₂ or Hg(OAc)₂ |
| 4-Methoxytrityl (Mmt) | -C(C₆H₅)₂(C₆H₄-p-OCH₃) | Highly acid-labile; useful for on-resin disulfide bond formation. | 1-2% TFA in DCM |
| tert-Butyl (tBu) | -C(CH₃)₃ | Stable to TFA and iodine; removed by specialized reagents. | PhS(O)Ph/CH₃SiCl₃ in TFA |
| Diphenylmethyl (Dpm) | -CH(C₆H₅)₂ | Lower racemization than Trt; cleaved by TFA. | High concentration TFA (60-90%) |
| Tetrahydropyranyl (Thp) | -C₅H₉O | Reduced racemization and side reactions compared to Trt. | TFA-based cocktails |
Experimental Data: A Comparative Overview
Direct, head-to-head quantitative comparisons of various cysteine protecting groups in the synthesis of a single complex peptide are scarce in the literature. However, by consolidating data from various studies, a comparative performance overview can be assembled.
Table 2: Racemization of Cysteine Residues with Different Protecting Groups
| Protecting Group | Model Peptide/System | Racemization (%) | Reference |
| Benzyl (Bzl) | Not specified | 5.3 | |
| Diphenylmethyl (Dpm) | Not specified | 1.2 | |
| 4-Methoxybenzyloxymethyl (MBom) | Model Peptide | 0.4 | |
| Trityl (Trt) | Model Peptide | 10.9 (MW-assisted at 50°C) |
Table 3: Representative Yields in Complex Peptide Synthesis
| Peptide | Cysteine Protection Strategy | Overall Yield (%) | Reference |
| α-Conotoxin (CIC) | Trt and Acm | 3.2 | |
| Insulin Analogs | Orthogonal (e.g., Trt, Acm) | 20-30 | |
| Conotoxins (various) | Mob, Trt, and Acm | 20-30 |
Note: Yields are highly dependent on the specific peptide sequence, synthesis scale, and purification methods.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Cys(Bzl)-OH in SPPS
This protocol outlines a general procedure for the coupling of Fmoc-D-Cys(Bzl)-OH onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Cys(Bzl)-OH
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-diisopropylethylamine - DIEA)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Cys(Bzl)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF to remove excess reagents.
Protocol 2: Cleavage of the Peptide from Resin (Cys(Bzl) intact)
This protocol is for cleaving the peptide from an acid-labile resin while leaving the S-benzyl group intact.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry under vacuum.
Protocol 3: Deprotection of the S-Benzyl Group (HF Cleavage)
Caution: This procedure involves the use of highly hazardous hydrogen fluoride and must be performed in a specialized laboratory with appropriate safety equipment and training.
Materials:
-
Dried, purified peptide with Cys(Bzl)
-
Anisole (scavenger)
-
Liquid Hydrogen Fluoride (HF)
-
Specialized HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide in the reaction vessel of the HF apparatus. Add a scavenger such as anisole.
-
HF Condensation: Cool the reaction vessel to 0°C and carefully condense liquid HF into it.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Work-up: The crude peptide is then precipitated with cold ether and purified by HPLC.
Visualizing Workflows and Strategies
Orthogonal Protection Strategy for a Three-Disulfide Bond Peptide
The following diagram illustrates a common strategy for the regioselective formation of three disulfide bonds, highlighting the role of the acid-stable Cys(Bzl) group.
Caption: Orthogonal strategy for forming three disulfide bonds.
General Workflow for SPPS Incorporating this compound
This diagram outlines the cyclical process of solid-phase peptide synthesis.
Caption: General workflow of Fmoc-based SPPS.
Decision Guide for Cysteine Protecting Group Selection
This flowchart provides a simplified decision-making process for selecting a suitable cysteine protecting group.
Caption: Decision guide for Cys protecting group selection.
References
A Comparative Guide to Cys(Bzl) and Cys(StBu) in Orthogonal Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the strategic selection of cysteine protecting groups is paramount. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent unwanted side reactions and to enable the precise, regioselective formation of disulfide bonds. This guide provides an objective comparison of two commonly employed cysteine protecting groups, S-benzyl (Bzl) and S-tert-butylthio (StBu), in the context of orthogonal solid-phase peptide synthesis (SPPS).
The choice between Cys(Bzl) and Cys(StBu) hinges on the overall synthetic strategy, particularly the requirements for orthogonality and the conditions for final deprotection. While both offer stability under certain conditions, their cleavage protocols and susceptibility to side reactions differ significantly, impacting yield, purity, and the design of the synthetic route.
Performance Comparison: Cys(Bzl) vs. Cys(StBu)
The performance of a cysteine protecting group in Fmoc-SPPS is assessed based on its stability during synthesis, the conditions required for its removal, and its propensity to induce side reactions such as racemization and β-elimination.
Cys(Bzl) is characterized by its high stability to the acidic conditions of standard TFA cleavage cocktails, making it non-orthogonal to the final deprotection step in a typical Fmoc/tBu strategy.[1] Its removal necessitates harsh and hazardous reagents like anhydrous hydrogen fluoride (HF).[1][2][3][4] This limits its application in routine SPPS but makes it a candidate for the synthesis of protected peptide fragments.
Cys(StBu) , in contrast, offers true orthogonality in Fmoc-SPPS. It is stable to both the basic conditions of Fmoc deprotection and the acidic environment of TFA cleavage. Its removal is achieved under mild reductive conditions, typically using thiols or phosphines, allowing for selective deprotection and subsequent disulfide bond formation while the peptide remains on the solid support or in solution with other protecting groups intact. However, the removal of the StBu group can sometimes be sluggish or incomplete.
Quantitative Data Summary
The following tables summarize the key characteristics and reported side reactions associated with Cys(Bzl) and Cys(StBu). Direct quantitative comparisons in a single study are scarce, so the data is compiled from various sources.
Table 1: General Characteristics and Deprotection Conditions
| Feature | Cys(Bzl) | Cys(StBu) | References |
| Stability to TFA | High | High | |
| Orthogonality in Fmoc-SPPS | No | Yes | |
| Primary Deprotection Method | Strong Acid (HF, TFMSA) | Reduction (Thiols, Phosphines) | |
| Deprotection Conditions | Anhydrous HF, 0°C, 1 hour | 20% β-mercaptoethanol in DMF | |
| Common Scavengers | Anisole, p-cresol, p-thiocresol, DMS | Not applicable for deprotection | |
| Primary Application | Synthesis of protected peptide fragments | Orthogonal disulfide bond formation |
Table 2: Common Side Reactions and Mitigation
| Side Reaction | Cys(Bzl) | Cys(StBu) | Mitigation Strategies | References |
| Racemization | Moderate, less than Cys(Trt) | Data not widely available, but generally low with reductive cleavage | Use of DIPCDI/Oxyma Pure for coupling | |
| β-Elimination | Prone, especially at C-terminus | Less prone than Cys(Acm) | Use of sterically hindered protecting groups (e.g., Trt) for C-terminal Cys | |
| Piperidine Adduct Formation | Can occur following β-elimination | Less common | Milder bases for Fmoc deprotection (e.g., DBU/piperazine) | |
| Incomplete Deprotection | Can occur with insufficient HF/scavengers | Known to be sluggish at times | Addition of a base to the deprotection solution can improve efficiency |
Visualizing the Chemistry
The following diagrams illustrate the chemical structures of the protected cysteine residues and the logic of an orthogonal synthesis strategy.
Caption: Structures of S-benzyl-cysteine and S-tert-butylthio-cysteine.
Caption: Orthogonal synthesis workflow using Cys(Bzl) and Cys(StBu).
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. The following are generalized protocols for the deprotection of Cys(Bzl) and Cys(StBu).
Protocol 1: Deprotection of Cys(Bzl) using Hydrogen Fluoride (HF)
Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus and with appropriate personal protective equipment.
Materials:
-
Peptide-resin containing Cys(Bzl)
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers: Anisole, p-cresol, p-thiocresol, dimethyl sulfide (DMS)
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Teflon-coated stirring bar
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.
-
Add the scavenger mixture. A typical mixture per 0.2 mmol of peptide-resin is 1 mL of anisole, 1 mL of DMS, and 0.2 mL of p-thiocresol.
-
Seal the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Stir the reaction mixture at 0°C to 5°C for 60 minutes.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
-
Precipitate the cleaved peptide by adding cold diethyl ether to the residue.
-
Pellet the peptide by centrifugation and wash several times with cold diethyl ether to remove the scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: On-Resin Deprotection of Cys(StBu)
Materials:
-
Peptide-resin containing Cys(StBu)
-
β-mercaptoethanol (β-ME)
-
N,N-Dimethylformamide (DMF)
-
N-methylmorpholine (NMM) (optional, to buffer the solution)
-
Reaction vessel with a frit
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
Prepare a 20% (v/v) solution of β-mercaptoethanol in DMF. For peptides prone to side reactions, the solution can be buffered with NMM.
-
Drain the DMF from the resin and add the β-ME/DMF solution.
-
Gently agitate the resin suspension at room temperature. The reaction time can vary from 1 to 4 hours. It is advisable to monitor the reaction for completeness.
-
After the deprotection is complete, drain the reaction solution and thoroughly wash the resin with DMF to remove excess β-ME and the cleaved protecting group.
-
The resin with the now free cysteine thiol is ready for the next step, such as disulfide bond formation.
Conclusion
The choice between Cys(Bzl) and Cys(StBu) is a strategic decision in peptide synthesis. Cys(Bzl) is a robust, acid-stable protecting group, but its harsh cleavage conditions make it unsuitable for standard Fmoc-SPPS of deprotected peptides. Its utility lies in the synthesis of protected fragments for convergent strategies. Cys(StBu), on the other hand, provides excellent orthogonality, allowing for selective deprotection under mild reductive conditions. This makes it a valuable tool for the regioselective synthesis of peptides with multiple disulfide bonds. While its removal can sometimes be slow, optimization of the deprotection conditions can lead to high yields of the desired product. Researchers should carefully consider the final peptide structure and the overall synthetic route when selecting between these two important cysteine protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to S-Benzyl and Other Thiol Protecting Groups in Diverse Solvents
For researchers, scientists, and professionals in drug development, the judicious selection of protecting groups is paramount to the success of complex synthetic endeavors, particularly in peptide and protein chemistry. The thiol group of cysteine, with its high nucleophilicity, necessitates robust protection to prevent undesired side reactions. This guide provides a detailed comparison of the stability of the S-benzyl (Bzl) protecting group against other commonly used thiol protecting groups—trityl (Trt), acetamidomethyl (Acm), and tert-butyldisulfanyl (t-BuS or StBu)—in various solvents frequently employed in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.
At a Glance: Comparative Stability and Deprotection
The choice of a thiol protecting group is dictated by its stability under specific reaction conditions and the orthogonality of its removal. The following table summarizes the stability of S-benzyl, trityl, acetamidomethyl, and tert-butyldisulfanyl protecting groups in commonly used solvents and their respective deprotection conditions.
| Protecting Group | Structure | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) | Common Organic Solvents (DMF, DCM) | Deprotection Conditions |
| S-Benzyl (Bzl) | -S-CH₂-Ph | Highly Stable | Highly Stable | Highly Stable | Strong acid (HF, TFMSA)[1], Na/liquid NH₃[2] |
| Trityl (Trt) | -S-C(Ph)₃ | Generally Stable¹ | Labile | Stable | Mild acid (e.g., 1-5% TFA in DCM), Standard TFA cocktails[3] |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Highly Stable | Generally Stable² | Highly Stable | Heavy metal salts (Hg(II), Ag(I)), Iodine, Palladium complexes[3] |
| tert-Butyldisulfanyl (t-BuS) | -S-S-C(CH₃)₃ | Highly Stable | Stable | Highly Stable | Reducing agents (e.g., DTT, TCEP, thiols, phosphines)[4] |
¹Some studies have indicated that prolonged exposure of C-terminal Cys(Trt) to piperidine can lead to racemization. ²Partial removal of Acm can occur in TFA, especially in the presence of certain scavengers and over extended periods.
In-Depth Stability Analysis
S-Benzyl (Bzl)
The S-benzyl group is renowned for its exceptional stability across a wide range of conditions encountered in Fmoc-based solid-phase peptide synthesis. It is completely stable to the basic conditions of Fmoc deprotection (20% piperidine in DMF) and highly resistant to cleavage by trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups. This high stability makes S-benzyl a "permanent" protecting group in the context of standard Fmoc-SPPS, requiring harsh conditions for its removal, such as treatment with hydrogen fluoride (HF) or sodium in liquid ammonia. While generally stable, β-elimination can be a side reaction for C-terminal Cys(Bzl) residues upon prolonged exposure to piperidine.
Trityl (Trt)
In contrast to the S-benzyl group, the S-trityl group is highly acid-labile. It is readily cleaved by standard TFA cocktails used for peptide cleavage from the resin. However, it exhibits good stability under the basic conditions of Fmoc deprotection, making it a widely used protecting group in Fmoc-SPPS. For selective on-resin deprotection, very mild acidic conditions, such as 1-2% TFA in dichloromethane (DCM), can be employed. The stability of the Trt group in piperidine is generally sufficient for routine synthesis, although some studies have reported racemization of C-terminal Cys(Trt) residues during prolonged piperidine treatment, suggesting some degree of lability of the α-proton under these conditions.
Acetamidomethyl (Acm)
The acetamidomethyl (Acm) group is characterized by its stability to both acidic (TFA) and basic (piperidine) conditions typically used in Fmoc-SPPS. This stability allows for the isolation of Acm-protected peptides after cleavage from the resin, which can be advantageous for subsequent fragment condensation or purification before disulfide bond formation. However, its stability in TFA is not absolute. Studies have shown that partial removal of the Acm group can occur during prolonged TFA treatment, and this process can be influenced by the presence of certain scavengers. For example, one study found that in a TFA/triisopropylsilane (TIS) (98/2) mixture at 37°C for 12 hours, a significant portion of Cys(Acm) was deprotected. The Acm group is typically removed by treatment with heavy metal salts like mercury(II) acetate, silver(I) tetrafluoroborate, or by oxidative methods using iodine.
tert-Butyldisulfanyl (t-BuS or StBu)
The tert-butyldisulfanyl group is stable to both acidic and basic conditions encountered in Fmoc-SPPS, making it an excellent orthogonal protecting group. It is completely stable to 20% piperidine in DMF and to TFA cleavage cocktails. The key feature of the t-BuS group is its selective removal under mild reducing conditions. Reagents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other thiols and phosphines can efficiently cleave the disulfide bond to liberate the free thiol. This orthogonality is particularly valuable in the synthesis of peptides with multiple disulfide bonds.
Experimental Protocols
General Protocol for Assessing Protecting Group Stability by HPLC
This protocol outlines a general method for quantitatively assessing the stability of a protected cysteine derivative in a given solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
Prepare a stock solution of the N-α-Fmoc-S-protected cysteine amino acid (e.g., Fmoc-Cys(Bzl)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, or Fmoc-Cys(StBu)-OH) in a suitable solvent (e.g., DMF or DCM) at a known concentration (e.g., 1 mg/mL).
-
Prepare the test solutions by diluting the stock solution with the solvent to be tested (e.g., 20% piperidine in DMF, neat TFA, DMF, DCM) to a final concentration of approximately 0.1 mg/mL.
2. Incubation:
-
Maintain the test solutions at a constant temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of each test solution.
3. Quenching and Sample Processing:
-
For the piperidine-containing solutions, immediately quench the reaction by diluting the aliquot with an acidic solution (e.g., 1% TFA in acetonitrile/water) to neutralize the base.
-
For the TFA-containing solutions, neutralize the aliquot with a suitable base (e.g., N,N-diisopropylethylamine (DIEA)) or dilute with the initial mobile phase.
-
Samples in neutral organic solvents may not require quenching.
4. HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a standard mobile phase system for peptide and amino acid analysis.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient might be 5-95% B over 20-30 minutes.
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm.
-
Quantification: The percentage of the remaining protected amino acid at each time point is determined by integrating the peak area of the corresponding compound in the HPLC chromatogram. The stability is expressed as the percentage of the initial peak area remaining over time.
Protocol for Deprotection of S-Benzyl Group using Sodium in Liquid Ammonia
This protocol describes a common method for the cleavage of the highly stable S-benzyl protecting group.
1. Setup:
-
Assemble a reaction flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas in a well-ventilated fume hood.
-
Cool the flask to -78°C using a dry ice/acetone bath.
2. Dissolution:
-
Place the S-benzyl protected peptide in the reaction flask.
-
Condense anhydrous liquid ammonia into the flask until the peptide is dissolved.
3. Reduction:
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed for at least 30 seconds. The blue color indicates the presence of solvated electrons and the completion of the reduction.
4. Quenching:
-
Quench the reaction by the addition of a proton source, such as ammonium chloride or glacial acetic acid, until the blue color disappears.
5. Work-up:
-
Allow the ammonia to evaporate under a stream of nitrogen.
-
Dissolve the residue in an appropriate aqueous buffer or solvent for purification by HPLC.
Visualizing Thiol Protection Strategies
// Nodes Start [label="Peptide with Orthogonally\nProtected Cysteines\n(e.g., Cys(Trt) and Cys(Acm))", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Selective Deprotection of Trt\n(Mild Acid, e.g., 1% TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Peptide with one free Thiol\nand one Acm-protected Thiol", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: First Disulfide Bond Formation\n(Oxidation, e.g., Iodine in non-polar solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="Cyclized Peptide with\none Acm-protected Thiol", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Deprotection of Acm\n(e.g., Iodine in polar solvent or Hg(OAc)₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Peptide with second\nDisulfide Bond or free Thiol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Final; } Orthogonal deprotection strategy example.
References
Safety Operating Guide
Proper Disposal of H-D-Cys(Bzl)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like H-D-Cys(Bzl)-OH, also known as S-benzyl-D-cysteine, is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and chemical hygiene plan. The following are general precautions for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EU or NIOSH standards, and a lab coat to prevent skin and eye contact.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.[1]
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[1]
-
Spill Management: In the event of a spill, avoid generating dust. Collect the spilled material using a method that does not create dust (e.g., gently sweeping or using a vacuum with HEPA filtration). Place the collected material into a suitable, sealed container for disposal.[1][2] Do not let the product enter drains.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or mix it with general laboratory waste.
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.
-
Use separate, compatible containers for solid and liquid waste.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "S-benzyl-D-cysteine".
-
Indicate the approximate quantity of the waste material.
-
If dissolved, list all solvents present in the container.
-
Attach appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Summary of Chemical Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂S |
| Molecular Weight | 211.28 g/mol |
| CAS Number | 23032-53-3 |
| Appearance | White to off-white crystalline powder |
| InChI | InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |
Data sourced from PubChem.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling H-D-Cys(Bzl)-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for handling H-D-Cys(Bzl)-OH, a cysteine derivative. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. Based on the handling procedures for similar chemical compounds, the following PPE is recommended.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[1] | Prevents skin contact with the chemical. Double-gloving provides an extra layer of protection against tears and permeation.[1] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1] | Protects against splashes that could cause eye damage.[1] |
| Skin and Body Protection | A flame-retardant lab coat worn over full-length clothing and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised.[1] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. For emergency situations, a self-contained breathing apparatus may be necessary. | Prevents inhalation of any potentially harmful vapors or dust. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and efficiency in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including chemical-resistant gloves, when handling the package.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage conditions are -20°C for one month or -80°C for six months.
2. Handling and Use:
-
All weighing and dispensing of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Use dedicated and clean glassware and equipment.
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly sealed when not in use.
3. Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills (if dissolved), use an inert absorbent material to contain the spill.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
All contaminated materials should be placed in a sealed, labeled hazardous waste container.
4. Disposal Plan:
-
All waste material containing this compound must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatible.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the general handling procedures outlined above should always be followed. When used in peptide synthesis, for example, the coupling reactions and subsequent cleavage from the resin should be performed within a fume hood, with careful management of all reagents and waste streams.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
